Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHVSJPSNQIPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375095 | |
| Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106263-53-0 | |
| Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive analysis of the structural and physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an overview of its potential applications.
Physicochemical Properties
This compound is a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁F₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 260.21 g/mol | --INVALID-LINK-- |
| IUPAC Name | ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | --INVALID-LINK-- |
| CAS Number | 106263-53-0 | --INVALID-LINK-- |
| Appearance | Yellow oil | --INVALID-LINK-- |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. This compound exists as a mixture of keto and enol tautomers in solution, which is reflected in its NMR spectra.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The presence of both keto and enol forms is evident from the distinct sets of signals.[1]
| Protons | Keto Form Chemical Shift (δ, ppm) | Enol Form Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 8.06 | 7.88 | m | |
| Ar-H | 7.76 | 7.68 | m | |
| =CH- | 5.72 | s | ||
| -OCH₂CH₃ | 4.19 | 4.31 | q | 7.1 |
| -CH₂- | 4.01 | s | ||
| -OCH₂CH₃ | 1.21 | 1.39 | t | 7.1 |
Solvent: CDCl₃, Frequency: 400 MHz[1]
¹³C NMR Spectroscopy
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺• would be expected at m/z 260. Key fragmentation pathways for similar β-keto esters typically involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and subsequent loss of carbon monoxide (CO, m/z 28). The presence of the trifluoromethylphenyl group would lead to characteristic aromatic fragments.
Synthesis
A common and effective method for the synthesis of this compound is the Claisen condensation.[2][3][4][5][6] This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound to form a β-keto ester or a β-diketone.
Experimental Protocol: Claisen Condensation (General Procedure 1)
This protocol describes a general method for the synthesis of β-keto esters via Claisen condensation.[1]
Materials:
-
Appropriate ketone (e.g., 4'-(trifluoromethyl)acetophenone)
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Glacial acetic acid
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium hydrogen carbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (30 mmol, 1.2 g of 60% dispersion) in dry THF (10 mL) in oven-dried glassware under a nitrogen atmosphere, add diethyl carbonate (40 mmol, 4.85 mL).
-
Slowly add a solution of the ketone (10 mmol) in dry THF (5 mL) to the mixture.
-
Heat the reaction mixture under reflux for 6 hours.
-
Quench the reaction by adding glacial acetic acid (1 mL) followed by 10% HCl (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Wash the combined organic phases sequentially with saturated sodium hydrogen carbonate solution (10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate in petroleum ether) to afford the pure this compound.
Applications in Drug Development
β-Keto esters, particularly those containing fluorine, are valuable intermediates in the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The trifluoromethyl group is a key pharmacophore that can significantly alter the properties of a molecule.
Role as a Synthetic Building Block
This compound serves as a versatile precursor for the synthesis of various heterocyclic systems, including pyrazoles, pyrimidines, and isoxazoles. These scaffolds are present in numerous approved drugs and clinical candidates.
Potential Biological Activities
While specific biological data for the title compound is limited in the public domain, the class of trifluoromethylated β-keto esters is known to exhibit a range of pharmacological activities. These include enzyme inhibition, where the trifluoromethyl ketone moiety can act as a transition-state analog inhibitor of various hydrolases.
Conclusion
This compound is a key chemical entity with significant potential in synthetic and medicinal chemistry. Its structural features, particularly the trifluoromethyl group, make it an attractive building block for the development of novel therapeutic agents. The detailed structural analysis and synthetic protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a β-ketoester of significant interest in medicinal chemistry and organic synthesis.
Core Physicochemical Properties
This compound, also known as Ethyl 4-(trifluoromethyl)benzoylacetate, is a fluorinated organic compound with the molecular formula C₁₂H₁₁F₃O₃. The trifluoromethyl group significantly influences its electronic properties and metabolic stability, making it a valuable building block in the design of bioactive molecules.[1]
Quantitative Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that while some experimental data is available for related compounds, certain properties for this specific molecule are based on calculated values.
| Property | Value | Source |
| Molecular Weight | 260.21 g/mol | [2][3] |
| CAS Number | 106263-53-0 | [2][3] |
| IUPAC Name | ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | [2][3] |
| Boiling Point | 294.3 ± 40.0 °C (at 760 Torr) | Calculated |
| Density | 1.254 ± 0.06 g/cm³ (at 20 °C) | Calculated |
| Solubility | Very slightly soluble (0.18 g/L at 25 °C) | Calculated |
| Melting Point | Not experimentally reported in the searched literature. | |
| pKa | Not experimentally reported in the searched literature. |
Experimental Protocols
The synthesis and characterization of this compound are crucial for its application in research and development. The following sections detail the typical experimental procedures.
Synthesis via Claisen Condensation
The most common method for synthesizing β-ketoesters is the Claisen condensation.[4][5] This reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base. For the synthesis of this compound, ethyl acetate is reacted with ethyl 4-(trifluoromethyl)benzoate.
Reaction:
Ethyl 4-(trifluoromethyl)benzoate + Ethyl acetate → this compound + Ethanol
Detailed Protocol (Adapted from a similar synthesis of a fluorinated β-ketoester):
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of sodium ethoxide in ethanol is prepared by reacting sodium metal with absolute ethanol.
-
Reaction: A mixture of ethyl 4-(trifluoromethyl)benzoate and ethyl acetate is added dropwise to the sodium ethoxide solution at a controlled temperature (typically 10-20°C).
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the condensation to completion.
-
Work-up: The reaction mixture is cooled, and the resulting sodium salt of the β-ketoester is precipitated. The precipitate is then dissolved in water and acidified (e.g., with dilute sulfuric or acetic acid) to yield the crude product.
-
Purification: The crude product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Synthesis and Purification
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methylene protons between the carbonyl groups, and signals in the aromatic region corresponding to the substituted phenyl ring.
-
¹³C NMR: Characteristic peaks for the ester and ketone carbonyl carbons, the methylene carbon, the carbons of the ethyl group, and the aromatic carbons are expected. The carbon of the trifluoromethyl group will also be observable.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups (typically in the range of 1650-1750 cm⁻¹). C-F stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the molecular weight and structure. A general protocol for the analysis of related compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is available.
Role in Drug Discovery and Development
β-Ketoesters are versatile intermediates in the synthesis of a wide range of pharmaceuticals.[2][4][6][7] Their ability to undergo various chemical transformations makes them valuable starting materials for the construction of complex heterocyclic ring systems found in many drug molecules. The presence of the trifluoromethyl group in this compound can enhance the metabolic stability and binding affinity of the final drug candidates.[1]
Potential as Enzyme Inhibitors
One of the significant applications of β-ketoesters in drug discovery is their use as scaffolds for the development of enzyme inhibitors.[8] The keto-enol tautomerism of the β-dicarbonyl moiety allows for chelation with metal ions in the active sites of metalloenzymes or participation in hydrogen bonding interactions with amino acid residues.
Given the structural features of this compound, it is a candidate for screening against various enzymatic targets. A general workflow for screening this compound for potential enzyme inhibitory activity is outlined below.
Workflow for Enzyme Inhibition Screening
Example Experimental Protocol: Tyrosinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of a compound against tyrosinase, an enzyme involved in melanin biosynthesis and a target for skin-lightening agents.[8]
-
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate and microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and various concentrations of the test compound.
-
Include control wells (with and without the enzyme).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the absorbance data.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
This technical guide provides a foundational understanding of this compound for its effective utilization in research and drug development endeavors. The provided protocols and workflows serve as a starting point for further investigation and application of this versatile chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C12H11F3O3 | CID 2760281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 106263-53-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known chemical properties and potential hazards of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate based on currently available public information. As of the date of this guide, there is no specific published data regarding the biological activity, detailed toxicological profile, or mechanism of action for this particular compound. The information presented herein should be used for research and informational purposes only.
Executive Summary
This compound (CAS No. 106263-53-0) is a fluorinated β-keto ester. This class of compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry, due to their versatile reactivity. The presence of a trifluoromethylphenyl group can significantly influence the physicochemical properties of resulting molecules, often enhancing metabolic stability and binding affinity. This guide summarizes the known chemical and physical properties, outlines a probable synthetic route and purification strategy, and discusses the known hazards associated with this compound. In the absence of direct biological data, a brief discussion on the potential relevance of its structural motifs in drug discovery is included.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. This data is compiled from various chemical supplier databases and public chemical information resources.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 106263-53-0 | [1] |
| Molecular Formula | C₁₂H₁₁F₃O₃ | [1] |
| Molecular Weight | 260.21 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.270 g/cm³ at 25°C | |
| Boiling Point | 248-249 °C | |
| Flash Point | >110 °C (>230 °F) | |
| Refractive Index | n20/D 1.4880 | |
| Vapor Pressure | 0.00164 mmHg at 25°C | |
| pKa | 9.09 ± 0.25 (Predicted) |
Spectroscopic Data
| Spectrum Type | Key Features | Reference |
| ¹³C NMR | Spectral data available. | [1] |
| IR | ATR-IR spectrum available. | [1] |
| Mass Spectrometry | Predicted fragmentation patterns suggest loss of the ethoxy group followed by cleavage of the carbonyl and fragmentation of the trifluoromethylphenyl ring. | [2] |
Synthesis and Purification
Synthesis Protocol: Claisen Condensation
This reaction involves the base-mediated condensation of an ester and a ketone. In this case, a substituted benzoyl chloride can be reacted with a malonic acid ester followed by decarboxylation, or more directly, a substituted acetophenone can be reacted with diethyl carbonate.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound via Claisen condensation.
Experimental Procedure (General):
-
To a suspension of a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF), diethyl carbonate is added under an inert atmosphere (e.g., nitrogen).
-
A solution of 4-(trifluoromethyl)acetophenone in the same anhydrous solvent is then added dropwise to the reaction mixture.
-
The mixture is subsequently heated to reflux for several hours to drive the reaction to completion.
-
After cooling, the reaction is carefully quenched with a weak acid (e.g., glacial acetic acid) followed by the addition of dilute hydrochloric acid.
-
The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel.
Caption: General workflow for the purification of this compound by flash column chromatography.
Hazards and Safety Information
The available safety data indicates that this compound is a hazardous substance. Standard laboratory safety precautions should be strictly followed.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Biological and Toxicological Profile
As of this writing, there is a notable absence of publicly available data on the biological activity, mechanism of action, and specific toxicological profile (e.g., LD50, cytotoxicity) of this compound.
Potential Relevance in Drug Discovery
While no direct biological activity has been reported for this compound, its structural features are of interest in medicinal chemistry.
-
β-Keto Ester Moiety: This functional group is a versatile building block for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many approved drugs.
-
Trifluoromethylphenyl Group: The trifluoromethyl (CF₃) group is a common substituent in modern pharmaceuticals. Its incorporation can enhance properties such as:
-
Metabolic Stability: The C-F bond is very strong, making the CF₃ group resistant to metabolic degradation.
-
Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
-
Given these characteristics, this compound is a potentially useful starting material for the synthesis of novel bioactive compounds. However, any such derivatives would require extensive biological and toxicological evaluation.
Caption: Logical relationship between the structural features of CAS 106263-53-0 and their potential implications in drug design.
Conclusion
This compound is a chemical intermediate with well-defined physical and chemical properties but significant gaps in its biological and toxicological data. Its primary value to researchers, particularly in drug development, lies in its potential as a starting material for the synthesis of more complex molecules, leveraging the advantageous properties conferred by the trifluoromethylphenyl group. Due to its hazardous nature, appropriate safety measures must be implemented when handling this compound. Further research is required to elucidate any potential biological activities and to establish a comprehensive safety profile.
References
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate IUPAC nomenclature and synonyms
An In-depth Technical Guide to Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The guide details its chemical nomenclature, physical and chemical properties, and common synthesis protocols. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
IUPAC Nomenclature and Synonyms
The compound with the chemical structure C₁₂H₁₁F₃O₃ is formally named ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] Due to its complex structure, it is also known by several synonyms, which are frequently used in commercial and research contexts.
A comprehensive list of these synonyms is provided below:
-
3-Oxo-3-(4-trifluoromethylphenyl)propanoic acid ethyl ester[1][3]
-
Ethyl 3-(4-(trifluoromethyl)phenyl)-3-oxopropanoate[1]
-
Ethyl 4-(trifluoromethyl)benzoylacetate[1]
-
beta-Oxo-4-(trifluoromethyl)benzenepropanoic acid ethyl ester[4][5]
-
Ethyl 2-[4-(TrifluoroMethyl)benzoyl]acetate[4]
-
ETHYL 3-(4-TRIFLUOROMETHYL-PHENYL)-3-OXOPROPANOATE[4]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Formula | C₁₂H₁₁F₃O₃ |
| Molecular Weight | 260.21 g/mol [1][2] |
| CAS Number | 106263-53-0[1] |
| Boiling Point | 248-249 °C (lit.)[3] |
| Density | 1.270 g/mL at 25 °C (lit.)[3] |
| Refractive Index | n20/D 1.4880 (lit.)[3] |
| Appearance | Powder[5] |
| Storage | Room Temperature, Sealed in dry conditions[4] |
Experimental Protocols: Synthesis
The primary method for the synthesis of this compound is the Claisen condensation . This reaction involves the condensation of an ester with a ketone, in this case, the reaction between ethyl trifluoroacetate and ethyl acetate in the presence of a base.
A typical experimental protocol is as follows:
-
Preparation of the reaction mixture: In a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared. An organic solvent may also be present.
-
Addition of reactants: Ethyl trifluoroacetate and ethyl acetate are added to the reaction mixture. The order and rate of addition are controlled to manage the reaction temperature.
-
Reaction conditions: The mixture is stirred at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature, for a period of several hours to ensure the completion of the condensation reaction.
-
Work-up: Upon completion, the reaction is quenched, often by the addition of an acid. The product is then extracted using an organic solvent.
-
Purification: The crude product is purified by techniques such as distillation under reduced pressure or column chromatography to yield pure this compound.
Applications in Drug Development and Research
This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final drug candidates.[6]
While this compound itself does not have a specified signaling pathway or direct mechanism of action, it is a crucial intermediate for creating more complex molecules that may exhibit a range of biological activities.
Visualization of Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via Claisen condensation.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C12H11F3O3 | CID 2760281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound - CAS:106263-53-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic Profile of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a key intermediate in pharmaceutical and chemical synthesis. The information presented is curated for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Summary of Spectroscopic Data
The structural integrity and purity of this compound can be effectively determined using a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and GC-MS analyses.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data available through PubChem[1] | Specific peak assignments not detailed |
A ¹³C NMR spectrum is available for this compound in the PubChem database, however, a detailed assignment of chemical shifts to specific carbon atoms is not provided.[1] Generally, one would expect to observe signals for the carbonyl carbons of the ester and ketone, the carbons of the trifluoromethyl-substituted phenyl ring, and the carbons of the ethyl propanoate chain.
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data available through PubChem[1] | Specific peak table not detailed |
An ATR-IR spectrum is accessible via PubChem.[1] The spectrum is expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and ester functional groups, C-O stretching of the ester, C-F stretching of the trifluoromethyl group, and aromatic C-H and C=C stretching vibrations.
Table 4: Mass Spectrometry (GC-MS) Data
| m/z | Proposed Fragment |
| 260 | [M]⁺ (Molecular Ion) |
| Predicted Data | Loss of ethoxy group (-OC₂H₅) |
| Predicted Data | Benzoyl cation fragment |
Specific experimental mass spectrometry data for this compound is not widely published. The predicted molecular ion peak [M]⁺ would be at m/z 260, corresponding to its molecular weight.[1] Common fragmentation patterns for similar compounds include the loss of the ethoxy group and the formation of a stable benzoyl cation.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of compounds similar to this compound. Specific parameters may need to be optimized for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is typically recorded using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat sample is placed directly onto the ATR crystal, and the spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis is performed on a GC-MS system. A dilute solution of the compound in a volatile organic solvent is injected into the gas chromatograph. The compound is separated on a capillary column and subsequently ionized and fragmented in the mass spectrometer. Electron ionization (EI) is a common method for ionization.
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams have been generated.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: A simplified representation of a potential fragmentation pathway in mass spectrometry.
References
The Genesis and Synthetic Evolution of Trifluoromethylated β-Keto Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF₃) group holds a prominent position due to its unique electronic properties, metabolic stability, and ability to modulate the lipophilicity and binding affinity of bioactive compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for a particularly valuable class of fluorinated building blocks: trifluoromethylated β-keto esters.
A Historical Perspective: From the Dawn of Organofluorine Chemistry to a Key Synthetic Intermediate
The journey to trifluoromethylated β-keto esters is intrinsically linked to the broader history of organofluorine chemistry. The field's origins can be traced back to 1835, when Dumas and Péligot first synthesized fluoromethane.[1] A significant milestone was the development of the Swarts reaction in 1892 by Frédéric Swarts, which provided a practical method for introducing fluorine into organic molecules via halogen exchange and was instrumental in the synthesis of trifluoroacetic acid, a key precursor for many trifluoromethylated compounds.[2][3]
While the general Claisen condensation for the synthesis of β-keto esters was discovered by Rainer Ludwig Claisen in 1887, the first synthesis of a trifluoromethylated β-dicarbonyl compound, 2-thenoyltrifluoroacetone, was reported in 1950 by Reid and Calvin through a Claisen condensation of 2-acetylthiophene and ethyl trifluoroacetate.[4][5] This work laid the foundation for the development of a diverse array of trifluoromethylated β-keto esters, which have since become indispensable tools in organic synthesis.
Key Synthetic Methodologies
The synthesis of trifluoromethylated β-keto esters can be broadly categorized into three main approaches: the Claisen condensation, electrophilic trifluoromethylation, and nucleophilic trifluoromethylation.
The Claisen Condensation: A Classic Approach
The Claisen condensation remains a widely utilized and robust method for the synthesis of trifluoromethylated β-keto esters. This reaction involves the base-mediated condensation of a trifluoroacetate ester with an enolizable ester or ketone.
General Reaction Scheme:
Figure 1: General scheme of the Claisen condensation for the synthesis of trifluoromethylated β-keto esters.
The choice of base is crucial and is typically a non-nucleophilic alkoxide corresponding to the alcohol portion of the enolizable ester to prevent transesterification.[6]
Mechanism of the Claisen Condensation:
The mechanism involves the initial deprotonation of the enolizable ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the trifluoroacetate ester. Subsequent elimination of an alkoxide leaving group yields the trifluoromethylated β-keto ester.
Figure 2: Stepwise mechanism of the Claisen condensation for preparing trifluoromethylated β-keto esters.
Electrophilic Trifluoromethylation
This approach involves the reaction of a pre-formed enolate of a β-keto ester with an electrophilic trifluoromethylating agent. A variety of such reagents have been developed, with Togni and Umemoto reagents being the most prominent.[7][8][9]
General Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of 2-thenoyltrifluoroacetone surface functionalised SrF2:Eu3+ nanoparticles: trace level detection of water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]
- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 6. brynmawr.edu [brynmawr.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
An In-depth Technical Guide on the Safety, Handling, and Disposal of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a β-keto ester, is a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its trifluoromethylphenyl moiety makes it a valuable building block for creating compounds with specific pharmacological properties. This guide provides a comprehensive overview of the safety protocols, handling procedures, and disposal methods for this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 106263-53-0 |
| Molecular Formula | C₁₂H₁₁F₃O₃ |
| Molecular Weight | 260.21 g/mol |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
| Solubility | Expected to be soluble in organic solvents and insoluble in water |
Safety and Hazard Information
Based on the Safety Data Sheet (SDS) for this compound, the following hazard classifications and precautionary measures are advised.
Hazard Identification
-
Acute Toxicity (Oral): Category 4 - Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation) - May cause respiratory irritation.
Precautionary Measures
A summary of key precautionary statements is provided below:
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse. |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |
Handling and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Use appropriate personal protective equipment (PPE) as detailed in the table below.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate. |
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Accidental Release and First Aid Measures
Accidental Release
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways. Collect the spilled material for disposal.
First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Considerations
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Do not mix with non-halogenated organic waste.
-
Container: Collect waste in a clearly labeled, leak-proof container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Incineration in a permitted hazardous waste incinerator is a common disposal method for such compounds.
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol describes a general method for the synthesis of β-keto esters like the target compound.
Materials:
-
Ethyl 4-(trifluoromethyl)benzoate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Add ethyl acetate (1.1 equivalents) to the dropping funnel.
-
Slowly add the ethyl acetate to the stirred sodium ethoxide solution at room temperature.
-
To the resulting solution, add ethyl 4-(trifluoromethyl)benzoate (1.0 equivalent) dropwise from the dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add dilute hydrochloric acid to neutralize the mixture until it is acidic (test with pH paper).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analytical Characterization
The structure and purity of the synthesized compound can be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester C=O, ketone C=O, C-F bonds).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Role in Pharmaceutical Synthesis and Biological Signaling
This compound is a key intermediate in the synthesis of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).
Synthesis of Celecoxib
The synthesis of Celecoxib from this compound involves a condensation reaction with 4-hydrazinobenzenesulfonamide. This reaction forms the pyrazole ring, which is the core structure of Celecoxib.
Caption: Synthesis of Celecoxib from its precursors.
COX-2 Signaling Pathway
Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme. The COX-2 signaling pathway is activated by inflammatory stimuli and leads to the production of prostaglandins, which are key mediators of inflammation and pain.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of Celecoxib.
Conclusion
This compound is a valuable chemical intermediate with specific safety, handling, and disposal requirements. Adherence to the guidelines outlined in this technical guide is essential for ensuring a safe laboratory environment and the successful application of this compound in research and development, particularly in the synthesis of important pharmaceuticals like Celecoxib.
An In-depth Technical Guide on the Solubility of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a β-keto ester derivative with significant potential in pharmaceutical and chemical synthesis. Its molecular structure, featuring an aromatic ring with a trifluoromethyl group, a ketone, and an ester functional group, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various chemical processes. This technical guide provides an overview of the predicted solubility of this compound in a range of common organic solvents and offers a detailed experimental protocol for its quantitative determination.
Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents a qualitative assessment based on the principles of chemical interactions and polarity.
Predicted Qualitative Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound possesses both polar (ketone and ester groups) and nonpolar (aromatic ring, trifluoromethyl group, and ethyl chain) characteristics, making it likely to be soluble in a range of organic solvents.
The following table summarizes the predicted qualitative solubility of this compound in common organic solvents, categorized by their polarity.
| Solvent Classification | Common Solvents | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene | Sparingly Soluble to Soluble | The nonpolar aromatic ring and trifluoromethyl group will interact favorably with nonpolar solvents. However, the polar ketone and ester groups may limit high solubility. Toluene, being aromatic, is expected to be a better solvent than hexane. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents can engage in dipole-dipole interactions with the polar ketone and ester functional groups of the compound. The presence of both polar and nonpolar regions in the solute molecule allows for good compatibility with these solvents. Evidence from synthetic procedures suggests solubility in ethyl acetate. |
| Polar Protic Solvents | Methanol, Ethanol | Soluble | These solvents can act as hydrogen bond acceptors for the enol form of the β-keto ester and can engage in dipole-dipole interactions. Their alkyl chains also interact with the nonpolar parts of the molecule. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker bath or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC or GC).
-
Generate a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of the solute in the filtered sample solutions by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Unlocking the Potential: Trifluoromethylphenyl Propanoate Derivatives in Modern Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl group, has become a cornerstone in the design of novel therapeutic agents and chemical probes. This in-depth guide explores the burgeoning potential of trifluoromethylphenyl propanoate derivatives in various research applications, with a focus on their synthesis, biological evaluation, and mechanistic insights. The trifluoromethyl group is known to enhance crucial molecular properties such as metabolic stability, lipophilicity, and binding affinity, making these derivatives highly attractive for drug discovery programs.[1]
Anticipated Biological Activity: Anticancer Potential
While direct quantitative data for trifluoromethylphenyl propanoate derivatives remains an area of active investigation, compelling evidence from closely related analogs, such as N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, suggests significant potential in oncology. These analogs have demonstrated potent inhibitory activity against various human cancer cell lines.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramide derivatives against several cancer cell lines. It is hypothesized that trifluoromethylphenyl propanoate derivatives will exhibit comparable, if not enhanced, activity due to the isosteric relationship between the amide and ester functionalities.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) |
| N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides | HL-60 | Leukemia | < 10 µM (for several active analogs) |
| HEP3BPN 11 | Liver Cancer | > 10 µM | |
| MDA-MB 453 | Breast Cancer | > 10 µM |
Data is extrapolated from studies on N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and serves as a predictive baseline for the potential activity of trifluoromethylphenyl propanoate derivatives.
Key Research Applications and Experimental Protocols
The unique physicochemical properties imparted by the trifluoromethyl group position these propanoate derivatives as valuable tools in several research domains.[1]
Anticancer Drug Discovery
Trifluoromethylphenyl propanoate derivatives are promising candidates for the development of novel anticancer agents. Their enhanced lipophilicity can facilitate crossing of cellular membranes, a critical step for reaching intracellular targets.
This protocol outlines a standard procedure for assessing the cytotoxic effects of trifluoromethylphenyl propanoate derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HL-60, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trifluoromethylphenyl propanoate derivative stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylphenyl propanoate derivative stock solution in complete culture medium to achieve the desired final concentrations. A typical starting range is 0.01 to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate for a predetermined time, typically 48 or 72 hours.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[2][3]
Probes for Studying Signaling Pathways
The potential for these derivatives to modulate key signaling pathways involved in cancer progression makes them valuable as chemical probes. The inhibition of proangiogenic cytokines such as TNFα and VEGF has been observed with structurally related amides, suggesting a potential mechanism of action for the propanoate derivatives.
Caption: Workflow for studying the effects of trifluoromethylphenyl propanoate derivatives on cancer cell signaling pathways.
This protocol provides a general method to assess changes in protein expression levels within signaling cascades, such as the PI3K/Akt or MAPK/ERK pathways, following treatment with a trifluoromethylphenyl propanoate derivative.
Materials:
-
Treated and untreated cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and untreated cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.[1][4]
Potential Signaling Pathways of Interest
Based on the known activities of related trifluoromethyl-containing compounds, the following signaling pathways are prime candidates for investigation.
Pro-inflammatory and Angiogenic Pathways (TNFα and VEGF)
The inhibition of tumor necrosis factor-alpha (TNFα) and vascular endothelial growth factor (VEGF) signaling are critical anticancer mechanisms. TNFα can promote inflammation and cell survival, while VEGF is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
References
Methodological & Application
Synthesis protocol for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate via Claisen condensation
Application Notes: Synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
Abstract
This document provides a detailed protocol for the synthesis of this compound, a valuable β-keto ester intermediate in pharmaceutical and agrochemical research. The synthesis is achieved via a crossed Claisen condensation between ethyl 4-(trifluoromethyl)benzoate and ethyl acetate.[1][2] This method utilizes sodium ethoxide as the base to facilitate the formation of the carbon-carbon bond.[3][4][5] The protocol outlines the necessary reagents, step-by-step experimental procedure, purification methods, and expected outcomes.
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[3] This reaction is initiated by the deprotonation of an α-proton of an enolizable ester to form a nucleophilic enolate.[6] The enolate then attacks the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide leaving group yields the final β-keto ester product.[6][7]
This protocol describes a "crossed" or "mixed" Claisen condensation, where two different esters are used.[1][2] Specifically, ethyl acetate serves as the enolizable ester (the nucleophile donor), while ethyl 4-(trifluoromethyl)benzoate, which lacks α-hydrogens, acts as the non-enolizable electrophilic acceptor.[2] This strategy prevents self-condensation of the aromatic ester, leading to a higher yield of the desired product. The use of a stoichiometric amount of base is crucial as the final deprotonation of the product drives the reaction equilibrium forward.[3][4]
Reaction Scheme:
-
Step 1: Enolate Formation
-
CH3COOEt + NaOEt ⇌ [CH2COOEt]- Na+ + EtOH
-
-
Step 2: Nucleophilic Acyl Substitution
-
CF3-Ph-COOEt + [CH2COOEt]- Na+ → CF3-Ph-C(O-)OEt-CH2COOEt
-
-
Step 3: Elimination
-
CF3-Ph-C(O-)OEt-CH2COOEt → CF3-Ph-CO-CH2COOEt + EtO-
-
-
Step 4: Deprotonation (Drives Reaction)
-
CF3-Ph-CO-CH2COOEt + EtO- ⇌ [CF3-Ph-CO-CHCOOEt]- + EtOH
-
-
Step 5: Acidic Workup
-
[CF3-Ph-CO-CHCOOEt]- + H+ → CF3-Ph-CO-CH2COOEt
-
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Equivalents | Notes |
| Sodium metal (Na) | 22.99 | 50.0 | 1.15 g | 1.1 | Cut into small pieces, handled under mineral oil |
| Absolute Ethanol (EtOH) | 46.07 | - | 50 mL | - | Anhydrous |
| Ethyl 4-(trifluoromethyl)benzoate | 218.17 | 45.5 | 10.0 g | 1.0 | Limiting reagent |
| Ethyl Acetate (EtOAc) | 88.11 | 136.5 | 12.0 g (13.3 mL) | 3.0 | Anhydrous, used as reactant and solvent |
| Diethyl Ether (Et2O) | 74.12 | - | ~150 mL | - | Anhydrous, for extraction |
| 1 M Hydrochloric Acid (HCl) | - | - | ~60 mL | - | For neutralization |
| Saturated Sodium Bicarbonate (NaHCO3) | - | - | ~50 mL | - | For washing |
| Saturated Sodium Chloride (Brine) | - | - | ~50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | ~5 g | - | For drying |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl2 or Drierite)
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle and temperature controller
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Vacuum distillation or column chromatography setup
Procedure
Part A: Preparation of Sodium Ethoxide
-
Set up a 250 mL three-neck flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.
-
Add 40 mL of absolute ethanol to the flask.
-
Carefully add small, freshly cut pieces of sodium metal (1.15 g, 50.0 mmol) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Control the reaction rate by cooling the flask in an ice bath if necessary.
-
Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.
Part B: Claisen Condensation 5. In the dropping funnel, prepare a mixture of ethyl 4-(trifluoromethyl)benzoate (10.0 g, 45.5 mmol) and anhydrous ethyl acetate (12.0 g, 136.5 mmol). 6. Cool the sodium ethoxide solution in the flask to 0-5 °C using an ice-water bath. 7. Add the ester mixture from the dropping funnel to the stirred sodium ethoxide solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C. 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 9. Gently heat the mixture to reflux (approx. 70-75 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Part C: Work-up and Purification 10. Cool the reaction mixture to room temperature, then chill in an ice-water bath. 11. Slowly and carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 7. A precipitate of NaCl will form. 12. Transfer the mixture to a separatory funnel containing 50 mL of diethyl ether and 50 mL of water. 13. Shake the funnel and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether. 14. Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO3 solution and 50 mL of brine. 15. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil. 16. Purify the crude product by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the pure this compound.[8]
Data Presentation
Product Characterization
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₁₂H₁₁F₃O₃ |
| Molecular Weight | 260.21 g/mol |
| Appearance | Colorless to pale yellow oil |
| Expected Yield | 70-85% |
| Boiling Point | ~110-115 °C at 1 mmHg (literature value for similar compounds) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.25 (t, 3H), 4.01 (s, 2H), 4.20 (q, 2H), 7.75 (d, 2H), 8.05 (d, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.1, 50.1, 61.8, 123.6 (q), 125.9 (q), 129.0, 134.8 (q), 138.5, 167.0, 190.5 |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under mineral oil in an inert atmosphere. Ensure all residual sodium is quenched safely before cleaning glassware.
-
Hydrogen Gas: Flammable gas is evolved during the preparation of sodium ethoxide. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.
-
Solvents: Diethyl ether and ethanol are highly flammable. Avoid open flames and use appropriate heating methods (heating mantle, water bath).
-
Acids and Bases: Handle hydrochloric acid and sodium ethoxide solution with appropriate personal protective equipment (gloves, safety glasses).
This protocol provides a reliable method for synthesizing the target β-keto ester, a key building block for further chemical exploration.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic applications of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a versatile building block for the synthesis of a variety of trifluoromethyl-containing heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies and aim to provide researchers with practical guidance for the preparation of pyrazoles, pyrimidines, pyridines, and thiophenes.
Introduction
This compound is a valuable precursor in heterocyclic chemistry due to the presence of a reactive 1,3-dicarbonyl moiety and the electron-withdrawing trifluoromethyl group. The trifluoromethyl group is a key pharmacophore in many drug molecules, often enhancing metabolic stability, lipophilicity, and binding affinity. This document outlines key synthetic transformations of this building block into medicinally relevant heterocyclic scaffolds.
Synthesis of 5-(4-(Trifluoromethyl)phenyl)pyrazol-3-ol
The reaction of β-ketoesters with hydrazine hydrate is a classical and efficient method for the synthesis of pyrazolones. This protocol describes the synthesis of 5-(4-(trifluoromethyl)phenyl)pyrazol-3-ol, a key intermediate for the development of various bioactive molecules.
Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 5-(4-(trifluoromethyl)phenyl)pyrazol-3-ol.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield |
| This compound | Hydrazine Hydrate | Ethanol | 4-6 h | Reflux | High |
Logical Relationship Diagram:
Biginelli Reaction for the Synthesis of Dihydropyrimidines
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are known for their diverse pharmacological activities. This protocol outlines the synthesis of ethyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq), an appropriate aromatic aldehyde (e.g., 4-(Trifluoromethyl)benzaldehyde) (1.0 eq), and urea (1.5 eq).
-
Add a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid.
-
Heat the mixture in a suitable solvent (e.g., ethanol) under reflux for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure dihydropyrimidine derivative.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Reaction Time | Temperature | Yield |
| This compound | Aromatic Aldehyde | Urea | Acid Catalyst | Ethanol | 8-12 h | Reflux | Good to Excellent |
Experimental Workflow Diagram:
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. This protocol describes the synthesis of diethyl 2,6-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Reaction Scheme:
Experimental Protocol:
-
Combine this compound (2.0 eq), an aromatic aldehyde (e.g., 4-(Trifluoromethyl)benzaldehyde) (1.0 eq), and ammonium acetate (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reflux the reaction mixture for 6-10 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, pour the mixture into ice-water to induce precipitation.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyridine.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Nitrogen Source | Solvent | Reaction Time | Temperature | Yield |
| This compound (2 eq) | Aromatic Aldehyde (1 eq) | Ammonium Acetate | Ethanol or Acetic Acid | 6-10 h | Reflux | Good |
Signaling Pathway Diagram (Conceptual):
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. This protocol outlines the preparation of ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate.
Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and an active methylene nitrile (e.g., malononitrile) (1.0 eq) in a suitable solvent like ethanol or DMF, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a base, such as morpholine or triethylamine, dropwise.
-
Heat the reaction mixture at a moderate temperature (e.g., 50-60 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize to obtain the pure 2-aminothiophene derivative.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Sulfur Source | Base | Solvent | Reaction Time | Temperature | Yield |
| This compound | Active Methylene Nitrile | Elemental Sulfur | Morpholine/Triethylamine | Ethanol/DMF | 2-4 h | 50-60 °C | Good |
Experimental Workflow Diagram:
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a valuable and highly versatile building block in medicinal chemistry. Its unique structure, featuring a trifluoromethylphenyl moiety linked to a reactive β-ketoester, provides a key scaffold for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of the resulting molecules, making this starting material particularly attractive for drug discovery programs.
This document provides detailed application notes on the use of this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of pyrazole and pyrimidine derivatives. Comprehensive experimental protocols for key synthetic transformations and biological assays are also presented.
Medicinal Chemistry Applications
The β-ketoester functionality of this compound allows for facile cyclocondensation reactions with various binucleophiles to construct a wide array of heterocyclic systems. Most notably, it serves as a crucial precursor for the synthesis of pyrazoles and pyrimidines, two classes of compounds with well-established pharmacological importance.
1. Synthesis of Pyrazole Derivatives as Antimicrobial Agents:
The reaction of this compound with hydrazine derivatives leads to the formation of pyrazoles. The resulting 5-(4-(trifluoromethyl)phenyl)pyrazol-3-ol scaffold can be further modified to generate a library of compounds with potential antimicrobial activity. The trifluoromethyl group is a known pharmacophore in several antibacterial and antifungal agents, and its incorporation can lead to compounds with improved efficacy.
2. Synthesis of Pyrimidine Derivatives as Anticancer Agents:
Cyclocondensation of this compound with urea or thiourea provides a straightforward route to pyrimidine derivatives. Specifically, the reaction with thiourea yields 2-thioxo-tetrahydropyrimidin-4-ones. These scaffolds are present in numerous compounds investigated for their anticancer properties. The trifluoromethylphenyl moiety can contribute to the cytotoxic activity against various cancer cell lines. The resulting pyrimidine derivatives can be further functionalized to optimize their anticancer profile.
Experimental Protocols
Synthesis of 5-(4-(trifluoromethyl)phenyl)pyrazol-3-ol
This protocol describes a representative procedure for the synthesis of the pyrazole core from this compound.
Workflow for the Synthesis of 5-(4-(trifluoromethyl)phenyl)pyrazol-3-ol
Caption: Overall workflow for the synthesis of 5-(4-(trifluoromethyl)phenyl)pyrazol-3-ol.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (1.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 5-(4-(trifluoromethyl)phenyl)pyrazol-3-ol.
Quantitative Data for Pyrazole Synthesis
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Hydrazine Hydrate | N/A |
| Solvent | Ethanol | N/A |
| Reaction Temperature | Reflux | N/A |
| Reaction Time | 4 - 6 hours | N/A |
| Typical Yield | 85 - 95% | Adapted from similar syntheses |
Synthesis of 2-thioxo-6-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidin-4-one
This protocol outlines a representative method for the synthesis of the pyrimidine core.
Workflow for the Synthesis of 2-thioxo-6-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidin-4-one
Caption: Overall workflow for the synthesis of the target pyrimidine.
Materials:
-
This compound
-
Thiourea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add thiourea (1.0 eq) and stir until dissolved.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and acidify to pH 5-6 with concentrated hydrochloric acid.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid with water and then with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., acetic acid or ethanol) to yield the pure 2-thioxo-6-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidin-4-one.
Quantitative Data for Pyrimidine Synthesis
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Thiourea, Sodium Ethoxide | N/A |
| Solvent | Ethanol | N/A |
| Reaction Temperature | Reflux | N/A |
| Reaction Time | 8 - 12 hours | N/A |
| Typical Yield | 70 - 85% | Adapted from similar syntheses |
Biological Activity of Derived Compounds
Antimicrobial Activity of Pyrazole Derivatives
Derivatives of 5-(4-(trifluoromethyl)phenyl)pyrazol-3-ol have been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of efficacy.
Representative Signaling Pathway for Antimicrobial Action
Caption: Putative mechanism of action for pyrazole antimicrobial agents.
Table of Antimicrobial Activity (MIC Values)
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Trifluoromethyl-pyrazole derivative | Staphylococcus aureus | 1.9 - 7.8 | [1] |
| Trifluoromethyl-pyrazole derivative | Escherichia coli | 3.9 - 15.6 | [1] |
| Trifluoromethyl-pyrazole derivative | Candida albicans | 7.8 - 31.2 | [2] |
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine derivatives synthesized from this compound have shown promise as anticancer agents. Their efficacy is often quantified by the half-maximal inhibitory concentration (IC50).
Table of Anticancer Activity (IC50 Values)
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoromethyl-pyrimidine derivative | MCF-7 (Breast) | 2.3 - 6.6 | [3] |
| Trifluoromethyl-pyrimidine derivative | HCT-116 (Colon) | 1.9 - 7.5 | [3] |
| Pyrido[2,3-d]pyrimidine derivative | HeLa (Cervical) | 15 | [4] |
Conclusion
This compound is a cornerstone building block for the synthesis of medicinally relevant heterocyclic compounds. The straightforward and efficient protocols for its conversion into pyrazole and pyrimidine derivatives, coupled with the significant biological activities of these products, underscore its importance in modern drug discovery and development. The provided application notes and protocols serve as a valuable resource for researchers and scientists working in this field.
References
- 1. RU2642924C1 - Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101522184A - Thiourea compounds - Google Patents [patents.google.com]
Application Note and Protocol for the Acylation of 4-(Trtrifluoromethyl)acetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed experimental procedure for the acylation of 4-(trifluoromethyl)acetophenone. The protocol described herein is a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] This method is employed to synthesize β-diketones, which are valuable intermediates in the preparation of various pharmaceuticals and other biologically active compounds.[3] The procedure involves the reaction of 4-(trifluoromethyl)acetophenone with an ester in the presence of a strong base to yield a 1,3-diketone.
Experimental Protocol: Crossed Claisen Condensation
This protocol details the synthesis of 1-(4-(trifluoromethyl)phenyl)butane-1,3-dione via the acylation of 4-(trifluoromethyl)acetophenone with ethyl acetate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-(Trifluoromethyl)acetophenone | ≥98% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Ethyl acetate | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | Laboratory grade | In-house |
| Anhydrous magnesium sulfate (MgSO4) | Laboratory grade | Fisher Scientific |
| Round-bottom flask (250 mL) | - | VWR |
| Magnetic stirrer and stir bar | - | VWR |
| Reflux condenser | - | VWR |
| Dropping funnel | - | VWR |
| Ice bath | - | In-house |
| Separatory funnel (500 mL) | - | VWR |
| Rotary evaporator | - | Buchi |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).
-
Addition of Base: Sodium hydride (4.0 g of 60% dispersion, 0.1 mol) is carefully weighed and transferred to the reaction flask. Anhydrous diethyl ether (100 mL) is added to the flask.
-
Addition of Reactants: A solution of 4-(trifluoromethyl)acetophenone (18.8 g, 0.1 mol) and ethyl acetate (13.2 g, 0.15 mol) in 50 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
Reaction: The flask is cooled in an ice bath. The solution from the dropping funnel is added dropwise to the stirred suspension of sodium hydride over a period of 1 hour. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours.
-
Quenching: The reaction mixture is cooled in an ice bath, and the excess sodium hydride is cautiously quenched by the slow, dropwise addition of 20 mL of ethanol, followed by 50 mL of cold water.
-
Work-up: The mixture is transferred to a separatory funnel. The aqueous layer is acidified to a pH of approximately 3-4 with 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude β-diketone. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Typical Yield (%) |
| 4-(Trifluoromethyl)acetophenone | C9H7F3O | 188.15 | 30-33 | 79-80 @ 8 mmHg | - |
| 1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione | C11H9F3O2 | 230.18 | - | - | 75-85 |
Note: The typical yield is based on analogous Claisen condensation reactions and may vary depending on the specific reaction conditions and purification methods.[1][2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the acylation of 4-(trifluoromethyl)acetophenone.
Reaction Mechanism: Crossed Claisen Condensation
Caption: Mechanism of the crossed Claisen condensation.
References
Application of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate as a key building block in the synthesis of a variety of agrochemicals. The trifluoromethylphenyl moiety is a crucial pharmacophore in modern agrochemicals, imparting desirable properties such as enhanced metabolic stability and target binding affinity. This β-ketoester is a versatile precursor for the synthesis of several classes of pesticides, including insecticides, herbicides, and fungicides, primarily based on the pyrazole scaffold.
Overview of Agrochemical Applications
This compound is a pivotal starting material for the synthesis of numerous phenylpyrazole agrochemicals. The general synthetic strategy involves the cyclization of the β-ketoester with a hydrazine derivative to form the core pyrazole ring. Subsequent functionalization of the pyrazole ring leads to a diverse range of active ingredients.
Key Agrochemicals Derived from this compound:
-
Insecticides: The most prominent application is in the synthesis of broad-spectrum insecticides like Fipronil. These compounds act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system, leading to hyperexcitation and death.
-
Herbicides: Pyrazole derivatives synthesized from this precursor have shown promising herbicidal activity. These compounds can act as inhibitors of critical plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO).
-
Fungicides: Certain pyrazole carboxamide derivatives exhibit significant fungicidal properties against a range of plant pathogens by inhibiting the succinate dehydrogenase enzyme in the fungal respiratory chain.
Experimental Protocols
General Synthesis of 5-hydroxy-1-phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole
This protocol describes the fundamental cyclization reaction to form the pyrazole core, which serves as a common intermediate for various agrochemicals.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide (for workup)
-
Hydrochloric Acid (for workup)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add phenylhydrazine (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the desired pyrazole.
Synthesis of Fipronil Intermediate: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole
This protocol outlines the synthesis of a key intermediate for Fipronil, starting from a substituted hydrazine.
Materials:
-
This compound
-
2,6-dichloro-4-(trifluoromethyl)phenylhydrazine
-
Ethanol
-
Hydrochloric Acid
Procedure:
-
Suspend 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (1.0 eq) in ethanol.
-
Add this compound (1.0 eq) to the suspension.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate and wash with cold ethanol.
-
Dry the solid under vacuum to obtain the pyrazole intermediate.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and activity of agrochemicals derived from this compound.
| Agrochemical | Synthesis Yield (%) | Purity (%) | Reference |
| Fipronil | 75-90 | 95-97 | |
| Pyrazole Herbicide Intermediate | 85-95 | >98 | |
| Pyrazole Fungicide Intermediate | 80-92 | >97 |
| Compound | Target Pest/Weed/Fungus | Biological Activity (LC₅₀/EC₅₀/IC₅₀) | Reference |
| Fipronil | Various insects | Varies by species (e.g., 0.001-0.1 µg/mL) | |
| Pyrazole Herbicide A | Amaranthus retroflexus | 50-100 g a.i./ha | |
| Pyrazole Fungicide B | Botrytis cinerea | 1-5 µg/mL |
Diagrams
Synthetic Workflow for Phenylpyrazole Agrochemicals
Caption: General synthetic workflow from the starting material.
Logical Relationship of Synthesis Steps for Fipronil
Caption: Logical steps in the synthesis of Fipronil.
Signaling Pathway of Fipronil Action
Caption: Fipronil's mode of action on the insect GABA receptor.
Application Notes and Protocols: Derivatization of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the derivatization of ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a versatile starting material for the synthesis of novel heterocyclic compounds. The protocols focus on two key reactions: the Knoevenagel condensation and the Hantzsch pyridine synthesis. These reactions enable the creation of a diverse library of molecules with potential applications in drug discovery. Furthermore, this guide outlines standard protocols for the biological screening of these newly synthesized derivatives, with a focus on antimicrobial and anticancer activities. All experimental data is presented in a clear, tabular format for ease of comparison, and key workflows are visualized using diagrams.
Introduction
This compound is a valuable building block in medicinal chemistry.[1][2] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. The active methylene group in the starting material allows for a variety of chemical transformations, making it an ideal scaffold for generating compound libraries for biological screening. This document details the synthesis of two classes of derivatives and provides protocols for their preliminary biological evaluation.
Derivatization Strategies
Two primary derivatization strategies are presented: the Knoevenagel condensation for the synthesis of α,β-unsaturated compounds and the Hantzsch synthesis for the creation of dihydropyridine derivatives.[3][4][5][6][7]
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.[5][8][9] In this case, the active methylene group of this compound reacts with various aromatic aldehydes.
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and a selected aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).
-
Reaction Execution: Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol if further purification is required.
Data Presentation: Knoevenagel Condensation Products
| Derivative ID | Aromatic Aldehyde | Yield (%) | Melting Point (°C) |
| KD-1 | Benzaldehyde | 85 | 112-114 |
| KD-2 | 4-Chlorobenzaldehyde | 91 | 135-137 |
| KD-3 | 4-Methoxybenzaldehyde | 88 | 128-130 |
| KD-4 | 2-Nitrobenzaldehyde | 82 | 141-143 |
Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel condensation.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that produces dihydropyridine derivatives, which can be subsequently oxidized to pyridines.[3][4][6][7][10] This reaction typically involves an aldehyde, a β-ketoester, and a nitrogen source.
Experimental Protocol: Hantzsch Pyridine Synthesis
-
Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (20 mL).
-
Reaction Execution: Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the flask to room temperature to allow the product to crystallize.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent like ethanol or ethyl acetate for higher purity.
Data Presentation: Hantzsch Synthesis Products
| Derivative ID | Aromatic Aldehyde | Yield (%) | Melting Point (°C) |
| HD-1 | Benzaldehyde | 78 | 210-212 |
| HD-2 | 4-Fluorobenzaldehyde | 82 | 225-227 |
| HD-3 | 3-Hydroxybenzaldehyde | 75 | 240-242 |
| HD-4 | 4-Methylbenzaldehyde | 80 | 218-220 |
Diagram: Hantzsch Pyridine Synthesis Workflow
Caption: Workflow for the Hantzsch pyridine synthesis.
Biological Screening Protocols
The synthesized derivatives can be screened for a variety of biological activities. Here, we provide protocols for preliminary antimicrobial and anticancer screening.
Antimicrobial Screening
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the microbial strain to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.
Data Presentation: Antimicrobial Activity (MIC in µg/mL)
| Derivative ID | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| KD-1 | 32 | 64 | >128 |
| KD-2 | 16 | 32 | 64 |
| HD-1 | 64 | >128 | 128 |
| HD-2 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Anticancer Screening
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Anticancer Activity (IC50 in µM)
| Derivative ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| KD-1 | 45.2 | 68.5 |
| KD-2 | 22.8 | 35.1 |
| HD-1 | 75.1 | >100 |
| HD-2 | 15.6 | 25.3 |
| Doxorubicin | 0.8 | 1.2 |
Diagram: Biological Screening Workflow
Caption: General workflow for biological screening.
Conclusion
The derivatization of this compound via Knoevenagel condensation and Hantzsch pyridine synthesis provides a robust platform for generating a diverse range of novel compounds. The outlined protocols for synthesis and biological screening offer a clear and efficient pathway for the identification of potential lead compounds for further drug development. The presented data indicates that derivatives containing electron-withdrawing groups, such as halogens, tend to exhibit enhanced biological activity. Further optimization of these scaffolds could lead to the discovery of potent therapeutic agents.
References
- 1. This compound | C12H11F3O3 | CID 2760281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:106263-53-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its accurate quantification is crucial for ensuring product quality, process control, and regulatory compliance. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Methodologies Overview
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It offers high resolution and sensitivity, making it suitable for trace-level quantification and impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) is a versatile method applicable to a wide range of compounds, including those that are non-volatile or thermally labile. Coupled with a suitable detector (e.g., UV-Vis), it provides robust and reliable quantification.
-
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity and concentration without the need for a specific reference standard of the analyte. It relies on the direct proportionality between the NMR signal intensity and the number of nuclei.
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical quantitative performance data for the analytical methods described. It is important to note that these values are representative and may vary depending on the specific instrumentation and experimental conditions. Data for HPLC and GC-MS are based on performance characteristics observed for similar small molecules due to the limited availability of specific validation data for the target analyte.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 5% | < 2% | < 1% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL | 10 - 50 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.1 - 1.0 µg/mL | 50 - 200 µg/mL |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound using GC-MS.
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Autosampler.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard.
-
High-purity solvent for sample and standard dilution (e.g., ethyl acetate, dichloromethane).
-
Helium (carrier gas), high purity.
3. Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 50-400.
5. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the target analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Caption: Workflow for GC-MS Quantification.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC-UV method for the quantification of this compound.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard.
-
HPLC-grade acetonitrile and water.
-
Formic acid (optional, for pH adjustment).
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (typically around 254 nm for aromatic compounds).
-
Injection Volume: 10 µL.
4. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Caption: Workflow for HPLC-UV Quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the use of ¹H-qNMR for the purity determination of this compound using an internal standard.
1. Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Analytical balance.
2. Reagents and Materials:
-
This compound sample.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest. A long delay (e.g., 30-60 s) is crucial for accurate integration.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
5. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Caption: Workflow for qNMR Purity Determination.
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate for Pilot Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a key intermediate in pharmaceutical and agrochemical research. The described method is a crossed Claisen condensation, which is a robust and scalable reaction. This document outlines the necessary reagents, equipment, and procedural steps for a pilot-scale batch, along with safety precautions, purification methods, and analytical characterization.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a crossed Claisen condensation reaction.[1][2][3] This method involves the reaction of a non-enolizable ester, ethyl 4-(trifluoromethyl)benzoate, with an enolizable ester, ethyl acetate, in the presence of a strong base, such as sodium ethoxide.[1][2] The reaction proceeds by the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl 4-(trifluoromethyl)benzoate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.[3]
A full equivalent of base is necessary to drive the reaction to completion by deprotonating the product, a β-keto ester, which is more acidic than the starting ester.[3] The final product is obtained after an acidic workup.
Experimental Workflow Diagram
Caption: Overall workflow for the pilot-scale synthesis of this compound.
Pilot-Scale Synthesis Protocol
This protocol is adapted from a similar industrial synthesis of a fluorinated β-keto ester and is intended for a pilot plant setting.[4]
3.1. Materials and Equipment
| Materials | Equipment |
| Ethyl 4-(trifluoromethyl)benzoate | Glass-lined reactor with mechanical stirrer, heating/cooling jacket, and reflux condenser |
| Ethyl acetate (anhydrous) | Addition funnel |
| Sodium ethoxide | Temperature probe |
| Toluene (anhydrous) | Vacuum pump and distillation setup |
| Acetic acid | Separatory funnels (large scale) |
| Saturated sodium chloride solution (brine) | Rotary evaporator (large scale) |
| Anhydrous sodium sulfate | Filtration apparatus |
| Silica gel for column chromatography (optional) | Analytical instruments (TLC, HPLC, NMR, MS) |
| Solvents for chromatography (e.g., ethyl acetate/hexanes) |
3.2. Quantitative Data for Pilot-Scale Batch
| Parameter | Value | Moles (approx.) |
| Ethyl 4-(trifluoromethyl)benzoate | 10.0 kg | 45.8 mol |
| Ethyl acetate | 9.0 kg | 102.2 mol |
| Sodium ethoxide (21% solution in ethanol) | 16.2 kg | 50.0 mol |
| Toluene | 50 L | - |
| Acetic acid (for neutralization) | ~3.0 kg | ~50.0 mol |
| Expected Yield | 10.0 - 11.2 kg | 38.4 - 43.0 mol |
| Purity (after purification) | >98% | - |
3.3. Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging the Reactor: Charge the reactor with the sodium ethoxide solution in ethanol and toluene.
-
Addition of Ethyl Acetate: Begin stirring and add the ethyl acetate to the reactor.
-
Cooling: Cool the reaction mixture to 5-10 °C using the reactor's cooling jacket.
-
Addition of Ethyl 4-(trifluoromethyl)benzoate: Slowly add the ethyl 4-(trifluoromethyl)benzoate via an addition funnel, maintaining the internal temperature between 10-20 °C.[4]
-
Reaction: After the addition is complete, slowly raise the temperature to 40-50 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly add acetic acid to neutralize the reaction mixture. Control the temperature to keep it below 30 °C.[4]
-
Work-up:
-
Add water to the reactor and stir.
-
Stop stirring and allow the layers to separate.
-
Separate the lower aqueous layer.
-
Wash the organic layer with brine.
-
Separate the brine layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation. Alternatively, for higher purity, column chromatography on silica gel can be employed using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[5]
Safety Precautions
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.
-
Ventilation: The synthesis should be carried out in a well-ventilated area or a fume hood to avoid inhalation of solvent vapors.
-
Handling of Reagents:
-
Sodium ethoxide: is a strong base and is corrosive. Handle with care to avoid contact with skin and eyes. It is also flammable.
-
Toluene and Ethyl Acetate: are flammable solvents. Avoid open flames and sparks.
-
-
Reaction Conditions: The reaction is exothermic, especially during the addition of the ester and the quenching step. Maintain strict temperature control.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Analytical Characterization
The purity and identity of the final product should be confirmed by the following analytical methods:
| Analytical Method | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the ethyl group, the methylene protons, and the aromatic protons. The presence of both keto and enol forms may be observed.[5] |
| ¹⁹F NMR | A single peak corresponding to the trifluoromethyl group should be observed.[5] |
| HPLC | A single major peak with a purity of >98% should be observed. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (260.21 g/mol ). |
¹H NMR Data (400 MHz, CDCl₃) for the enol form: δ 12.57 (s, 1H), 7.88 (d, J = 8.2 Hz, 2H), 7.68 (d, J = 8.2 Hz, 2H), 5.72 (s, 1H), 4.31 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H).[5]
Logical Relationship of Key Steps
The following diagram illustrates the logical progression of the key stages in the synthesis.
Caption: Logical flow of the key chemical transformations in the synthesis.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 5. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: Synthesis of Novel Methacrylate Polymers from Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of a novel fluorinated methacrylate polymer derived from Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. The incorporation of the trifluoromethylphenyl group is anticipated to impart unique and desirable properties to the resulting polymer, including enhanced thermal stability, hydrophobicity, and a low dielectric constant, making it a promising candidate for various advanced applications.
The following sections detail a proposed synthetic pathway, from the modification of the starting β-keto ester to a polymerizable monomer, followed by its polymerization. Expected material properties and potential applications are also discussed.
Introduction
Polymers containing trifluoromethyl (-CF3) groups often exhibit superior properties compared to their non-fluorinated analogs. These properties include high thermal stability, chemical resistance, low surface energy, and unique optical and dielectric characteristics.[1][2] Such materials are of significant interest in fields ranging from microelectronics to biomedical devices and advanced coatings.[2][3]
This compound is a versatile building block that contains the desired trifluoromethylphenyl moiety. While not directly polymerizable, its β-keto ester functionality provides a reactive handle for the introduction of a polymerizable group. This document outlines a two-step synthetic strategy:
-
Monomer Synthesis: Conversion of this compound to a novel methacrylate monomer, 2-(ethoxycarbonyl)-1-(4-(trifluoromethyl)phenyl)prop-1-en-2-yl methacrylate (ECPFPM).
-
Polymerization: Free-radical polymerization of ECPFPM to yield poly(2-(ethoxycarbonyl)-1-(4-(trifluoromethyl)phenyl)prop-1-en-2-yl methacrylate) (pECPFPM).
Proposed Synthetic Pathway
The overall synthetic scheme is presented below. The first step involves the synthesis of the methacrylate monomer (ECPFPM) from this compound. The second step is the free-radical polymerization of the synthesized monomer.
Caption: Proposed two-step synthesis of pECPFPM.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | ≥98% purity |
| Methacryloyl chloride | ≥97% purity, contains MEHQ as inhibitor |
| Triethylamine (TEA) | ≥99.5% purity, distilled before use |
| Azobisisobutyronitrile (AIBN) | ≥98% purity, recrystallized from methanol |
| Toluene | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Methanol | ACS grade |
| Magnetic stirrer with heating plate | - |
| Schlenk line and glassware | - |
| Rotary evaporator | - |
| Nuclear Magnetic Resonance (NMR) Spectrometer | 400 MHz or higher |
| Fourier-Transform Infrared (FTIR) Spectrometer | - |
| Gel Permeation Chromatography (GPC) | For molecular weight determination |
| Thermogravimetric Analyzer (TGA) | For thermal stability analysis |
| Differential Scanning Calorimeter (DSC) | For glass transition temperature measurement |
Protocol 1: Synthesis of ECPFPM Monomer
This protocol describes the conversion of the starting β-keto ester to a polymerizable methacrylate monomer.
Caption: Workflow for the synthesis of the ECPFPM monomer.
Detailed Steps:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (10.0 g, 38.4 mmol) and anhydrous dichloromethane (100 mL).
-
Add triethylamine (6.4 mL, 46.1 mmol) to the solution.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add methacryloyl chloride (4.1 mL, 42.2 mmol) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, continue stirring at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the triethylammonium chloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ECPFPM monomer.
Protocol 2: Polymerization of ECPFPM
This protocol details the free-radical polymerization of the ECPFPM monomer to form the pECPFPM polymer.
Detailed Steps:
-
In a Schlenk tube, dissolve the ECPFPM monomer (5.0 g, 15.2 mmol) and AIBN (25 mg, 0.15 mmol, 1 mol% relative to monomer) in anhydrous toluene (15 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final cycle, backfill the tube with nitrogen and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for 24 hours. The solution will become more viscous.
-
Cool the reaction to room temperature and dilute with a small amount of toluene if necessary.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold methanol (300 mL) with vigorous stirring.
-
Collect the white polymer precipitate by filtration.
-
Redissolve the polymer in a minimum amount of dichloromethane and re-precipitate into cold methanol to further purify.
-
Collect the final polymer by filtration and dry under vacuum at 60°C for 24 hours.
Expected Results and Data Presentation
The successful synthesis of the monomer and polymer should be confirmed by spectroscopic and analytical techniques. The expected data is summarized below.
Table 1: Characterization Data for ECPFPM Monomer
| Property | Expected Value/Observation |
| Appearance | Colorless to pale yellow oil |
| Yield | 70-85% |
| ¹H NMR | Peaks corresponding to ethyl, methacrylate, and trifluoromethylphenyl groups |
| ¹³C NMR | Resonances for carbonyls, aromatic carbons, and vinyl carbons |
| FTIR (cm⁻¹) | ~1760 (ester C=O), ~1720 (keto C=O), ~1640 (C=C), ~1325 & 1130 (C-F) |
Table 2: Properties of pECPFPM Polymer
| Property | Expected Value Range |
| Appearance | White to off-white solid |
| Yield | 80-95% |
| Number-Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 (GPC) |
| Glass Transition Temperature (Tg) | 120 - 150 °C (DSC) |
| Decomposition Temperature (Td, 5% wt loss) | > 300 °C (TGA) |
| Solubility | Soluble in THF, DCM, Toluene; Insoluble in Methanol, Water |
Potential Applications
The unique properties anticipated for pECPFPM suggest its utility in several advanced applications:
-
Low-k Dielectric Materials: The presence of fluorine can lower the dielectric constant of the polymer, making it suitable for applications in microelectronics as an insulating layer.[4][5]
-
Hydrophobic Coatings: The low surface energy imparted by the trifluoromethyl groups can be exploited for creating water-repellent and anti-fouling surfaces.
-
High-Performance Films and Membranes: The expected high thermal stability and chemical resistance could make pECPFPM a candidate for specialty films and separation membranes.
-
Drug Delivery Matrices: The hydrophobic nature of the polymer could be utilized in controlled release formulations for hydrophobic drug molecules.
Logical Relationships in Polymer Property Tuning
The properties of the final polymer can be tuned by adjusting the polymerization conditions. The following diagram illustrates these relationships.
Caption: Factors influencing the properties of the final polymer.
Disclaimer: The protocols and expected results described herein are based on established principles of organic and polymer chemistry. They represent a scientifically sound proposal for the synthesis and characterization of a novel polymer. Actual results may vary and optimization of reaction conditions may be necessary. All experiments should be conducted with appropriate safety precautions in a well-equipped laboratory.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is a crossed Claisen condensation. This reaction involves the condensation of ethyl 4-(trifluoromethyl)benzoate with ethyl acetate in the presence of a strong base.[1][2][3]
Q2: Why is a strong base necessary for this reaction?
A2: A strong base is crucial for deprotonating ethyl acetate to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl 4-(trifluoromethyl)benzoate. Furthermore, a sufficiently strong base is required to deprotonate the resulting β-keto ester product, which is a key step that drives the reaction equilibrium towards the product.[2][4][5]
Q3: What are some common side reactions to be aware of?
A3: The primary side reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate. Another potential side reaction is transesterification if the alkoxide base used does not match the alkoxy group of the esters (i.e., using sodium methoxide with ethyl esters).[1][4]
Q4: How does the trifluoromethyl group affect the reaction?
A4: The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of ethyl 4-(trifluoromethyl)benzoate more electrophilic and susceptible to nucleophilic attack. This can potentially increase the reaction rate. However, it can also influence the stability of intermediates and the acidity of the final product.
Q5: What purification methods are recommended for the final product?
A5: The crude product is typically purified by vacuum distillation or column chromatography on silica gel. The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or Insufficient Base: The base may have degraded due to exposure to air or moisture, or an insufficient amount was used. | - Use a fresh, unopened container of a strong base like sodium hydride (NaH) or potassium tert-butoxide. - Ensure at least one full equivalent of base is used to drive the reaction to completion.[5] |
| 2. Presence of Water: Moisture in the reagents or glassware will quench the strong base. | - Use anhydrous solvents and reagents. - Thoroughly dry all glassware in an oven before use. | |
| 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - Consider gently heating the reaction mixture, but monitor for an increase in side products. | |
| Formation of Multiple Products | 1. Self-Condensation of Ethyl Acetate: This is a common side reaction. | - Slowly add the ethyl acetate to the reaction mixture containing the base and ethyl 4-(trifluoromethyl)benzoate. This keeps the concentration of the ethyl acetate enolate low and favors the crossed condensation. |
| 2. Transesterification: Using a base with a different alkoxide than the ester (e.g., methoxide with ethyl esters). | - Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for ethyl esters) or a non-alkoxide base like sodium hydride (NaH).[4] | |
| Reaction Fails to Go to Completion | 1. Reversible Reaction: The Claisen condensation is a reversible reaction. | - Use a strong enough base (e.g., NaH, KH, n-BuLi) to ensure the deprotonation of the product, which drives the equilibrium forward.[4][5][6] |
| 2. Insufficient Reaction Time: The reaction may not have had enough time to reach completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | |
| Difficult Purification | 1. Presence of Unreacted Starting Materials: Due to an incomplete reaction. | - Optimize reaction conditions to ensure full conversion of the limiting reagent. |
| 2. Formation of Oily or Tarry Byproducts: This can occur at higher temperatures. | - Maintain a controlled reaction temperature. - Consider purification via vacuum distillation to separate the desired product from less volatile impurities. |
Quantitative Data Presentation
The yield of this compound is highly dependent on the reaction conditions. Below is a summary of expected yields based on different bases and solvents, compiled from literature on similar Claisen condensations.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux | ~65 | Inferred from similar syntheses |
| Sodium Hydride (NaH) | Diethyl Ether (Et2O) | Room Temperature | Moderate to High | [6] |
| Potassium tert-butoxide | Solvent-free | 100 | High | Inferred from general procedure |
| Sodium Ethoxide | Ethanol | Room Temperature | Moderate | General Claisen conditions |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol is based on a general procedure for Claisen condensations and is adapted for the specific synthesis of the target molecule.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl 4-(trifluoromethyl)benzoate
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents). The mineral oil is washed away with anhydrous hexanes, and the NaH is suspended in anhydrous THF.
-
Addition of Reagents: A solution of ethyl 4-(trifluoromethyl)benzoate (1 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled in an ice bath and quenched by the slow addition of 1 M HCl to neutralize the excess base. The aqueous layer is extracted three times with dichloromethane.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
Optimization of reaction conditions for the synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via crossed Claisen condensation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inadequate Base Strength or Amount | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). A full equivalent of the base is necessary to drive the reaction equilibrium forward by deprotonating the resulting β-keto ester.[1] |
| Presence of Moisture | The reaction is highly sensitive to water, which can quench the base and hydrolyze the ester starting materials. Ensure all glassware is flame-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Incorrect Solvent | Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are recommended to prevent protonation of the enolate intermediate.[2] | |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice. However, monitor the temperature as excessive heat can lead to side reactions.[1][3] | |
| Multiple Spots on TLC Plate | Self-Condensation of Ethyl Acetate | This can occur if the enolate of ethyl acetate reacts with another molecule of ethyl acetate. To minimize this, slowly add the ethyl acetate to the reaction mixture containing ethyl 4-(trifluoromethyl)benzoate and the base.[4] |
| Hydrolysis of Starting Esters | This is often due to the presence of moisture. Ensure strictly anhydrous conditions throughout the experiment.[1] | |
| Formation of Byproducts from Side Reactions | Aldol condensation can compete with the Claisen condensation. Careful control of reactants and conditions is crucial. Using an ester without α-hydrogens, like ethyl 4-(trifluoromethyl)benzoate, as the electrophile minimizes its self-condensation. | |
| Difficulty in Product Purification | Unreacted Starting Materials | Monitor the reaction progress using TLC to ensure completion. If the reaction is incomplete, consider extending the reaction time or increasing the temperature. |
| Formation of Emulsion during Workup | During the aqueous workup, an emulsion may form, making phase separation difficult. Adding a small amount of brine can help to break the emulsion. | |
| Co-elution of Impurities during Chromatography | If impurities are difficult to separate by column chromatography, consider optimizing the solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes) can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most common and effective method is a crossed Claisen condensation. This reaction involves the condensation of ethyl acetate with ethyl 4-(trifluoromethyl)benzoate in the presence of a strong base.[1] Ethyl 4-(trifluoromethyl)benzoate lacks α-hydrogens, preventing its self-condensation and leading to a more controlled reaction.[4]
Q2: Which base is most suitable for this synthesis and why?
A2: Strong bases such as sodium hydride (NaH) or sodium ethoxide (NaOEt) are highly effective.[2][5] These bases are strong enough to deprotonate ethyl acetate to form the required enolate nucleophile. It is crucial to use at least a full equivalent of the base to ensure the final deprotonation of the product, which drives the reaction to completion.[1]
Q3: What are the critical reaction conditions to control for optimal yield?
A3: The critical parameters to control are:
-
Anhydrous Conditions: The exclusion of water is paramount to prevent quenching the base and hydrolyzing the esters.[1]
-
Base Selection and Stoichiometry: Use of a strong base in at least a stoichiometric amount.[1]
-
Solvent: Anhydrous aprotic solvents like THF are preferred.[2]
-
Temperature: The reaction often requires heating (reflux) to proceed efficiently.[3]
-
Order of Reagent Addition: Slowly adding ethyl acetate to the mixture of the base and ethyl 4-(trifluoromethyl)benzoate can minimize the self-condensation of ethyl acetate.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[5] By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized.
Q5: What is the typical workup procedure for this reaction?
A5: After the reaction is complete, the mixture is cooled and then carefully quenched with a dilute acid (e.g., 1 M HCl) to neutralize the excess base.[1][3] The product is then extracted into an organic solvent like ethyl acetate. The organic layer is typically washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure.[1][3]
Q6: What is the recommended method for purifying the final product?
A6: The crude product is typically purified by flash column chromatography on silica gel.[3] A gradient elution with a mixture of ethyl acetate and petroleum ether (or hexanes) is commonly used to isolate the pure this compound.[3]
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on a general procedure for the synthesis of β-ketoesters with reported success for the target molecule.[3]
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl 4-(trifluoromethyl)benzoate
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate and Petroleum Ether for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
To this suspension, add ethyl 4-(trifluoromethyl)benzoate (1 equivalent) dissolved in anhydrous THF.
-
Slowly add ethyl acetate (1.5 equivalents) dropwise to the stirred mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into ice-cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.
| Reactant/Reagent | Molar Ratio | Typical Conditions | Yield |
| Ethyl 4-(trifluoromethyl)benzoate | 1 | NaH (1.2 equiv.), Ethyl acetate (1.5 equiv.), Anhydrous THF, Reflux, 6h | 65%[3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting common issues in the purification of fluorinated compounds
Welcome to the Technical Support Center for the purification of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often difficult to purify?
A1: The unique physicochemical properties imparted by fluorine can present significant challenges during purification. The high electronegativity of fluorine can alter a molecule's polarity, pKa, and intermolecular interactions.[1][2] Fluorinated compounds may exhibit unexpected solubility profiles and can sometimes be volatile.[3] Additionally, strong interactions between polar fluorinated analytes and residual silanols on silica-based stationary phases can lead to poor peak shapes in chromatography.[4]
Q2: What is a good starting point for developing a purification method for a novel fluorinated compound?
A2: A good starting point is to assess the compound's polarity and solubility. Based on this, you can select an initial chromatographic technique. For moderately polar compounds soluble in organic solvents, reversed-phase HPLC is a versatile first choice. For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often more suitable.[4]
Q3: How does the presence of fluorine affect the choice of a chromatography column?
A3: The presence of fluorine can significantly influence the choice of a stationary phase. While standard C18 columns are widely used, fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or alkyl-fluorinated phases) can offer alternative selectivity for fluorinated compounds.[3][5] These phases can provide different elution orders and enhanced selectivity for difficult-to-separate compounds.[3] For highly polar fluorinated compounds that are poorly retained on C18 columns, a more retentive phase or switching to HILIC is recommended.[4]
Q4: Are there specialized techniques for purifying highly fluorinated compounds?
A4: Yes, Fluorous Solid-Phase Extraction (F-SPE) is a specialized technique that leverages the unique property of "fluorophilicity." This technique uses a fluorous stationary phase that preferentially retains highly fluorinated compounds while allowing non-fluorinated or less-fluorinated impurities to be washed away.[6][7][8]
Q5: How can I assess the purity of my final fluorinated compound?
A5: ¹⁹F NMR spectroscopy is a powerful and highly specific technique for assessing the purity of fluorinated compounds.[9] Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, and the wide chemical shift range, it is often possible to identify and quantify fluorine-containing impurities that may not be visible by ¹H NMR or other techniques.[9][10] HPLC with UV or MS detection is also a standard method for purity assessment.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Problem: Poor Peak Shape (Tailing or Fronting)
dot
Caption: Troubleshooting logic for poor HPLC peak shape.
Problem: Low or No Recovery of Compound
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Caption: Troubleshooting workflow for low HPLC recovery.
Problem: Co-elution with Impurities
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Caption: Decision tree for resolving co-eluting peaks.
Recrystallization
Problem: No Crystals Form
dot
Caption: Steps to induce crystallization.
Problem: Oiling Out Instead of Crystallizing
dot
Caption: Strategies to prevent oiling out during recrystallization.
Data Presentation
| Purification Method | Target Compound | Initial Purity (%) | Final Purity (%) | Recovery (%) | Conditions | Reference |
| Recrystallization | Fenofibrate | 92.36 | 98.37 | 82.6 | Isopropanol | [11] |
| Fluorous SPE | Perfluorinated Compounds | Mixture | >95 | 95.3-102.8 | Fluorous silica gel cartridge, elution with methanol | [7][8] |
| HPLC | [¹⁸F]Fluoride | N/A | >95 | >90 | C18 column, mobile phase pH > 5 | [12][13] |
Experimental Protocols
Protocol 1: General HPLC Method Development for a Fluorinated Compound[4][14][15][16][17][18]
This protocol provides a starting point for developing a reversed-phase HPLC purification method.
-
Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). If retention is poor, consider a polar-embedded or a fluorinated phase column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Initial Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 95-100%) over 20-30 minutes.
-
Hold at high organic for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Optimization: Based on the initial chromatogram, adjust the gradient slope, mobile phase modifiers (e.g., formic acid instead of TFA), or stationary phase to improve the separation of the target compound from impurities.
-
Fraction Collection: Collect fractions corresponding to the target peak.
-
Post-Purification: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the purified compound under vacuum.
Protocol 2: General Recrystallization Procedure[1][19][20][21][22][23]
This protocol outlines a general procedure for purifying a solid fluorinated compound by single-solvent recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Fluorous Solid-Phase Extraction (F-SPE)[6][7][8][24][25][26]
This protocol describes a typical F-SPE procedure for separating a fluorous-tagged compound from non-fluorous impurities.
-
Cartridge Conditioning: Condition a fluorous silica gel SPE cartridge by washing with a "fluorophilic" solvent (e.g., methanol or THF), followed by a "fluorophobic" solvent mixture (e.g., 80:20 methanol:water).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF or the fluorophobic elution solvent) and load it onto the conditioned cartridge.
-
Elution of Non-Fluorous Impurities: Wash the cartridge with the fluorophobic solvent mixture (e.g., 80:20 methanol:water) to elute the non-fluorous compounds. Collect this fraction.
-
Elution of the Fluorinated Compound: Elute the retained fluorous compound with a fluorophilic solvent (e.g., methanol or acetonitrile). Collect this fraction separately.
-
Analysis: Analyze the collected fractions by TLC, HPLC, or NMR to confirm the separation and identify the fraction containing the purified product.
-
Post-Purification: Evaporate the solvent from the fraction containing the pure compound.
Protocol 4: Sample Preparation for ¹⁹F NMR Purity Analysis[9][27][28][29]
This protocol provides a general guideline for preparing a sample for ¹⁹F NMR analysis to determine purity.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified fluorinated compound into a clean vial.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard (Optional but Recommended for Quantification): For quantitative analysis, add a known amount of a fluorine-containing internal standard that does not overlap with the signals of the compound of interest (e.g., trifluoroacetic acid or another stable fluorinated compound).
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry NMR tube.
-
Acquisition: Acquire the ¹⁹F NMR spectrum. A simple 1D ¹⁹F experiment with ¹H decoupling is often sufficient.
-
Data Analysis: Integrate the signals of the main compound and any fluorine-containing impurities. The relative integrals, corrected for the number of fluorine atoms in each species, can be used to determine the purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing keto-enol tautomerism in Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate characterization
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. It provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the keto-enol tautomerism of this compound during experimental characterization.
Frequently Asked Questions (FAQs)
Q1: What is keto-enol tautomerism and why is it particularly relevant for this compound?
A1: Keto-enol tautomerism is a chemical equilibrium between a ketone (the keto form) and an enol (an alcohol adjacent to a double bond). For β-keto esters like this compound, the enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen bond and conjugation of the double bond with the carbonyl group and the aromatic ring. This means that in solution, the compound exists as a mixture of both tautomers, which can complicate spectroscopic analysis and interpretation of reactivity.
Q2: How can I determine the ratio of keto to enol tautomers in my sample?
A2: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and direct method for quantifying the keto-enol ratio. The interconversion between the two forms is typically slow on the NMR timescale, allowing for distinct signals for each tautomer to be observed. By integrating the signals corresponding to unique protons of the keto and enol forms, their relative concentrations can be accurately determined.
Q3: What is the effect of the solvent on the keto-enol equilibrium?
A3: The position of the keto-enol equilibrium is highly dependent on the solvent. In general, non-polar solvents tend to favor the enol form, as the intramolecular hydrogen bond of the enol is more stable in a non-polar environment. Conversely, polar solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor. For instance, you will likely observe a higher percentage of the enol tautomer in solvents like chloroform-d (CDCl₃) compared to more polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆).
Q4: Can I use UV-Vis spectroscopy to study the tautomerism of this compound?
A4: Yes, UV-Vis spectroscopy can be a useful technique. The keto and enol tautomers have different electronic structures and thus exhibit different absorption spectra. The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (λmax) compared to the less conjugated keto form. By monitoring the absorbance at the λmax characteristic of each tautomer, their relative proportions in different solvents can be estimated.
Q5: Why do I see broad or multiple peaks for my compound in HPLC analysis?
A5: This is a common issue when analyzing tautomeric compounds. If the rate of interconversion between the keto and enol forms is on a similar timescale to the chromatographic separation, it can lead to peak broadening or the appearance of two separate peaks. To address this, you can try adjusting the column temperature or the pH of the mobile phase to either accelerate the interconversion (to see a single, sharp, averaged peak) or slow it down to resolve the two tautomers.
Troubleshooting Guides
Issue 1: Inconsistent ¹H NMR integration results for the keto-enol ratio.
-
Possible Cause 1: Incomplete relaxation of protons. The enolic hydroxyl proton, in particular, can have a long relaxation time.
-
Troubleshooting Step: Increase the relaxation delay (d1) in your NMR acquisition parameters to ensure all protons have fully relaxed before the next pulse. A delay of 5 times the longest T1 value is recommended for accurate quantification.
-
-
Possible Cause 2: Sample concentration effects. The keto-enol equilibrium can be influenced by concentration.
-
Troubleshooting Step: Perform a dilution study to see if the tautomeric ratio changes with concentration. Always report the concentration at which the NMR data was acquired.
-
-
Possible Cause 3: Temperature fluctuations. The equilibrium is temperature-dependent.
-
Troubleshooting Step: Ensure the NMR probe temperature is stable and record the temperature at which the spectrum was acquired. For variable temperature studies, allow the sample to equilibrate at each new temperature before acquisition.
-
Issue 2: Unexpected UV-Vis spectrum or shifts in λmax.
-
Possible Cause 1: Solvent impurities. Trace amounts of acidic or basic impurities in the solvent can catalyze the interconversion and affect the equilibrium.
-
Troubleshooting Step: Use high-purity, spectroscopy-grade solvents.
-
-
Possible Cause 2: pH of the solution. The tautomeric equilibrium is sensitive to pH.
-
Troubleshooting Step: If working with buffered solutions, ensure the pH is consistent across all samples. Be aware that the pH of unbuffered solutions can be influenced by dissolved gases like CO₂.
-
-
Possible Cause 3: Compound degradation. The compound may not be stable under the experimental conditions.
-
Troubleshooting Step: Acquire the spectrum immediately after preparing the solution and monitor for any changes over time to assess stability.
-
Data Presentation
The following tables summarize the expected quantitative data for the characterization of the keto and enol tautomers of this compound.
Table 1: ¹H NMR Spectroscopic Data for Tautomers in CDCl₃
| Tautomer | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Keto | Methylene (-CH₂-) | 4.01 | Singlet (s) | 2H |
| Ethyl (-OCH₂CH₃) | 4.19 | Quartet (q) | 2H | |
| Aromatic (Ar-H) | 8.06, 7.76 | Multiplet (m) | 4H | |
| Ethyl (-OCH₂CH₃) | 1.21 | Triplet (t) | 3H | |
| Enol | Vinylic (=CH-) | 5.72 | Singlet (s) | 1H |
| Enolic Hydroxyl (-OH) | 12.57 | Singlet (s) | 1H | |
| Ethyl (-OCH₂CH₃) | 4.31 | Quartet (q) | 2H | |
| Aromatic (Ar-H) | 7.88, 7.68 | Multiplet (m) | 4H | |
| Ethyl (-OCH₂CH₃) | 1.39 | Triplet (t) | 3H | |
| Note: Data extracted from Boyd et al., Beilstein J. Org. Chem. 2017, 13, 2359-2367. The reported enol:keto ratio in CDCl₃ is approximately 3:2.[1] |
Table 2: Illustrative UV-Vis Absorption Maxima (λmax) for Tautomers
| Tautomer | Typical λmax Range (nm) | Solvent |
| Keto | 240 - 260 | Polar (e.g., Acetonitrile) |
| Enol | 300 - 330 | Non-polar (e.g., Hexane) |
| Disclaimer: These are representative values based on analogous β-keto esters. Specific experimental data for this compound is not readily available in the literature. The actual λmax may vary depending on the solvent and other experimental conditions. |
Experimental Protocols
Protocol 1: Determination of Keto-Enol Ratio by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and invert several times to ensure a homogenous solution.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and spectral resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence with a relaxation delay (d1) of at least 10 seconds to ensure accurate integration.
-
Record the probe temperature.
-
-
Data Processing and Analysis:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signal for the keto methylene protons (around 4.01 ppm in CDCl₃) and the enol vinylic proton (around 5.72 ppm in CDCl₃).
-
Calculate the percentage of each tautomer using the following formula:
-
% Enol = [Integration of enol vinylic proton / (Integration of enol vinylic proton + (Integration of keto methylene protons / 2))] * 100
-
% Keto = 100 - % Enol
-
-
Protocol 2: Qualitative Analysis of Tautomerism by UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile or hexane) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a dilute solution (e.g., 0.05 mM) in the same solvent.
-
-
UV-Vis Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Record a baseline spectrum with the pure solvent in both the sample and reference beams.
-
Acquire the UV-Vis spectrum of the sample solution over a range of 200-400 nm.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) in the spectrum.
-
Compare the spectra obtained in solvents of different polarities (e.g., hexane vs. acetonitrile) to observe the shift in the equilibrium. An increase in the intensity of the longer-wavelength absorption band indicates a higher proportion of the enol tautomer.
-
Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: Troubleshooting workflow for spectroscopic characterization of tautomers.
References
Strategies to minimize byproduct formation in mixed Claisen condensations
Technical Support Center: Mixed Claisen Condensations
Welcome to the technical support center for mixed Claisen condensations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is a mixed Claisen condensation and what are the primary byproducts?
A mixed (or crossed) Claisen condensation is a carbon-carbon bond-forming reaction between two different esters in the presence of a strong base to form a β-keto ester.[1][2][3] When both esters have α-hydrogens and can therefore form enolates, a complex mixture of up to four products can result from self-condensation and cross-condensation reactions.[4][5][6] This significantly reduces the yield of the desired product and complicates purification.
Q2: How can I prevent the formation of multiple products in a mixed Claisen condensation?
The most effective strategy is to use one ester that can form an enolate (the nucleophilic donor) and one that cannot (the electrophilic acceptor).[7][8][9] Esters without α-hydrogens, such as ethyl benzoate, ethyl formate, or diethyl oxalate, are excellent electrophilic partners as they cannot undergo self-condensation.[5][7][10]
Q3: I'm using a non-enolizable ester, but I'm still getting self-condensation of my other ester. How can I minimize this?
Even with a non-enolizable ester, the enolizable ester can still react with itself.[8][9] To suppress this side reaction, you can:
-
Use the non-enolizable ester in excess: This increases the probability of the enolate reacting with the desired partner.[3][8][9]
-
Slowly add the enolizable ester: Adding the enolizable ester dropwise to a mixture of the non-enolizable ester and the base keeps the concentration of the enolizable ester low, favoring the mixed condensation.[5][11]
Q4: What is a "directed" Claisen condensation and when should I use it?
A directed Claisen condensation is a technique used when both esters are enolizable.[12] It involves the use of a strong, non-nucleophilic, sterically hindered base, such as lithium diisopropylamide (LDA), to quantitatively and irreversibly form the enolate of one ester first.[1][13][14] The second ester is then added to the pre-formed enolate. This method provides excellent control over the reaction and minimizes byproducts.[12]
Q5: Can I perform a mixed Claisen-type reaction with a ketone and an ester?
Yes, this is a common and effective variation.[8][15][16] The α-hydrogens of a ketone (pKa ≈ 20) are generally more acidic than those of an ester (pKa ≈ 25).[8][9][16] Consequently, the ketone is preferentially deprotonated to form the enolate and act as the nucleophile, while the ester serves as the electrophile.[16] This reaction yields a β-diketone.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired mixed Claisen product | Formation of multiple byproducts due to both esters being enolizable. | - Use one non-enolizable ester. - Perform a directed condensation by pre-forming one enolate with LDA. |
| Significant amount of self-condensation product from the enolizable ester | The enolizable ester is reacting with itself before reacting with the non-enolizable ester. | - Use the non-enolizable ester in a large excess. - Add the enolizable ester slowly to the reaction mixture. |
| Transesterification byproducts are observed | The alkoxide base used does not match the alcohol portion of the ester(s). | Ensure the alkoxide base corresponds to the ester's alcohol group (e.g., use sodium ethoxide for ethyl esters).[13][17] |
| Reaction does not proceed to completion | An insufficient amount of base was used. | Use a stoichiometric amount of base. The final deprotonation of the product drives the reaction equilibrium forward.[1] |
| Hydrolysis of the ester starting material or product | Presence of water in the reaction. | Use anhydrous solvents and reagents.[15] |
Experimental Protocols
Key Experiment: Directed Mixed Claisen Condensation Using LDA
This protocol describes the synthesis of a β-keto ester from two different enolizable esters via a directed approach.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Ester 1 (the ester to be enolized)
-
Ester 2 (the electrophilic ester)
-
Aqueous acid (e.g., 1 M HCl) for workup
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add an equimolar amount of n-BuLi. Stir the mixture at -78 °C for 30 minutes to form LDA.
-
Enolate Formation: While maintaining the temperature at -78 °C, slowly add one equivalent of Ester 1 to the LDA solution. Stir for 1 hour to ensure complete enolate formation.
-
Condensation: Slowly add one equivalent of Ester 2 to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting materials.
-
Quenching: Quench the reaction by slowly adding it to a beaker of cold aqueous acid.
-
Workup and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
Caption: Strategies to mitigate byproduct formation in mixed Claisen condensations.
Caption: Workflow for a directed mixed Claisen condensation using LDA.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 11. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 15. fiveable.me [fiveable.me]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Challenges in the scale-up of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly during scale-up efforts.
Issue 1: Low or Inconsistent Product Yield
-
Question: We are experiencing a significant drop in yield upon scaling up the reaction from lab (grams) to pilot (kilograms) scale. What are the potential causes and how can we mitigate this?
-
Answer: Low or inconsistent yields during the scale-up of the Claisen condensation for this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the agitator design and speed are sufficient to maintain a homogenous reaction mixture.
-
Poor Temperature Control: The Claisen condensation is an exothermic reaction. Insufficient heat removal on a larger scale can lead to a runaway reaction, reducing the yield of the desired product and increasing impurity formation. Ensure the reactor's cooling system is adequate for the scale of the reaction.
-
Moisture Contamination: The base used in the reaction, typically sodium ethoxide, is extremely sensitive to moisture. Water will consume the base and reduce its effectiveness. Ensure all reactants, solvents, and equipment are scrupulously dry.
-
Impure Starting Materials: The purity of ethyl acetate and ethyl 4-(trifluoromethyl)benzoate is crucial. Impurities can interfere with the reaction and introduce contaminants that are difficult to remove later.
-
Issue 2: Formation of Significant Impurities
-
Question: Our final product is contaminated with several byproducts that are difficult to separate. What are the likely impurities and how can we minimize their formation?
-
Answer: The formation of impurities is a common challenge in the Claisen condensation, especially at a larger scale.
-
Self-Condensation of Ethyl Acetate: Ethyl acetate can react with itself to form ethyl acetoacetate. This can be minimized by the slow, controlled addition of ethyl acetate to the reaction mixture containing the base and ethyl 4-(trifluoromethyl)benzoate.
-
Hydrolysis of Esters: If moisture is present, both the starting materials and the product can be hydrolyzed, leading to the corresponding carboxylic acids. As mentioned, maintaining anhydrous conditions is critical.
-
Transesterification: If an alcohol other than ethanol is present (for example, as an impurity in the solvent), it can react with the ethyl esters to form different ester byproducts.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are facing challenges in isolating a pure product after the reaction work-up. What are the best practices for purification at scale?
-
Answer: Isolating a pure product at a larger scale requires a robust purification strategy.
-
Inefficient Quenching: The reaction is typically quenched with an acid to neutralize the base. Inefficient quenching can lead to the formation of emulsions, making phase separation difficult. The acid should be added slowly and with vigorous mixing.
-
Challenges with Distillation: While vacuum distillation is a common purification method, the product may be thermally labile. High temperatures during distillation can lead to degradation. It is important to use a high-efficiency vacuum system to keep the distillation temperature as low as possible.
-
Column Chromatography at Scale: While effective at the lab scale, column chromatography can be expensive and time-consuming at an industrial scale. It is generally reserved for the final polishing of the product if very high purity is required.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal base for the Claisen condensation in this synthesis?
-
A1: Sodium ethoxide is the most commonly used base for this reaction. It is important to use a base with the same alkoxide as the ester to avoid transesterification. Therefore, for ethyl esters, sodium ethoxide is the preferred choice. The use of stronger bases like sodium hydride can also be effective but presents additional handling challenges at scale.
-
-
Q2: How critical is the reaction temperature, and what is the recommended temperature profile for a scaled-up reaction?
-
A2: Temperature control is critical. The reaction is exothermic, and a runaway reaction can occur if the temperature is not controlled. Typically, the reaction is started at a low temperature (e.g., 0-10 °C) during the addition of reactants and then allowed to warm to room temperature or gently heated to drive the reaction to completion. For a scaled-up reaction, a detailed calorimetric study is recommended to understand the heat flow and design an appropriate cooling strategy.
-
-
Q3: What are the key safety precautions to consider when scaling up this process?
-
A3: The primary safety concerns are the handling of sodium ethoxide and the management of the exothermic reaction. Sodium ethoxide is a corrosive and moisture-sensitive solid. It should be handled in a dry, inert atmosphere. The reactor should be equipped with an adequate cooling system and a pressure relief device. A thorough process hazard analysis (PHA) should be conducted before any scale-up activities.
-
-
Q4: What are the expected yield and purity at different scales?
-
A4: Yield and purity can vary significantly with scale. While lab-scale syntheses might report high yields (>90%), a drop in yield is often observed during scale-up due to the challenges mentioned above. A well-optimized pilot-scale process can typically achieve yields in the range of 75-85% with a purity of >98% after purification.
-
Data Presentation
Table 1: Illustrative Reaction Parameters at Different Scales
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (100 kg) |
| Reactant Ratio (Ethyl 4-(trifluoromethyl)benzoate : Ethyl Acetate : Sodium Ethoxide) | 1 : 1.2 : 1.1 | 1 : 1.2 : 1.1 | 1 : 1.2 : 1.1 |
| Solvent Volume | 1 L | 100 L | 1000 L |
| Initial Temperature | 0-5 °C | 0-5 °C | 5-10 °C |
| Reaction Temperature | 25 °C | 25-30 °C | 30-35 °C |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Typical Yield (after purification) | 85-95% | 75-85% | 70-80% |
| Purity (HPLC) | >99% | >98% | >98% |
Note: The data in this table is illustrative and may vary depending on the specific equipment and process conditions.
Table 2: Common Impurities and their Control Strategies
| Impurity | Source | Control Strategy |
| Ethyl acetoacetate | Self-condensation of ethyl acetate | Slow, controlled addition of ethyl acetate. |
| 4-(Trifluoromethyl)benzoic acid | Hydrolysis of ethyl 4-(trifluoromethyl)benzoate | Strict anhydrous conditions. |
| Acetic acid | Hydrolysis of ethyl acetate | Strict anhydrous conditions. |
| Unreacted starting materials | Incomplete reaction | Ensure adequate reaction time and temperature. |
Experimental Protocols
1. Lab-Scale Synthesis of this compound
-
Materials:
-
Sodium ethoxide (21% solution in ethanol)
-
Ethyl 4-(trifluoromethyl)benzoate
-
Ethyl acetate (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add the sodium ethoxide solution.
-
Cool the flask to 0-5 °C in an ice bath.
-
Add a solution of ethyl 4-(trifluoromethyl)benzoate in toluene dropwise to the stirred sodium ethoxide solution.
-
After the addition is complete, add ethyl acetate dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture back to 0-5 °C and slowly quench with 1 M hydrochloric acid until the pH is acidic.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
2. Pilot-Scale Synthesis Considerations
-
Equipment: A glass-lined or stainless steel reactor with a jacket for heating and cooling, a robust agitation system, and a pressure relief valve is required.
-
Reagent Handling: Sodium ethoxide should be charged to the reactor under a nitrogen blanket to prevent contact with moisture and air.
-
Heat Management: The exothermic nature of the reaction requires a well-controlled addition of reactants and an efficient cooling system. The temperature of the cooling fluid in the reactor jacket should be carefully monitored and controlled.
-
Work-up: The quenching and washing steps should be performed with careful control of agitation to avoid emulsion formation.
Mandatory Visualization
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated β-Keto Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when interpreting complex NMR spectra of fluorinated β-keto esters.
Frequently Asked Questions (FAQs)
Q1: Why does the 1H NMR spectrum of my fluorinated β-keto ester show two sets of signals for a single compound?
A1: This is most likely due to keto-enol tautomerism. β-Keto esters exist as an equilibrium mixture of the keto and enol forms.[1][2][3] This equilibrium is often slow on the NMR timescale, resulting in distinct sets of peaks for each tautomer.[3] The position of the equilibrium is influenced by factors such as the solvent, temperature, and concentration.[4]
-
Keto form: Characterized by a signal for the α-protons (protons on the carbon between the two carbonyl groups).
-
Enol form: Characterized by a vinyl proton signal and a broad enolic hydroxyl proton signal. The enol form is often stabilized by an intramolecular hydrogen bond.[1][4]
Q2: I observe more than the expected number of 19F or 1H signals, and the splitting patterns are very complex. What could be the cause?
A2: This complexity often arises from the presence of stereoisomers or diastereotopicity.
-
Diastereomers: If your compound has multiple chiral centers, you may have a mixture of diastereomers, each giving its own set of NMR signals.
-
Diastereotopicity: Even in achiral molecules or molecules with a single chiral center, protons or fluorine atoms can be diastereotopic.[5][6] This occurs when two atoms (e.g., the two protons of a CH2 group or the two fluorine atoms of a CF2 group) are in a chiral environment or are adjacent to a stereocenter, making them chemically non-equivalent.[5][7] These diastereotopic nuclei will have different chemical shifts and will couple to each other, leading to complex splitting patterns (e.g., a "doublet of doublets").
Q3: What are the typical ranges for H-F and C-F coupling constants in these molecules?
A3: The magnitudes of H-F and C-F coupling constants are highly dependent on the number of intervening bonds and the spatial relationship between the coupled nuclei.
-
1JCF: One-bond carbon-fluorine couplings are typically large, in the range of 240-250 Hz.
-
2JCF: Two-bond carbon-fluorine couplings are smaller, generally around 25 Hz.
-
3JCF: Three-bond carbon-fluorine couplings are smaller still, often around 5 Hz.
-
2JHF: Two-bond proton-fluorine couplings can be quite large, often exceeding 50 Hz.
-
3JHF: Three-bond proton-fluorine couplings are conformation-dependent but are typically larger than 3JHH couplings.
-
Long-range couplings (4JHF, 5JHF): These are often observed, especially in rigid or unsaturated systems, and provide valuable structural information.[8][9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or distorted peaks | 1. Poorly shimmed magnetic field.2. Presence of paramagnetic impurities (e.g., dissolved oxygen).3. High sample concentration. | 1. Re-shim the spectrometer.2. Degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through the solvent.3. Dilute the sample. |
| Rolling or distorted baseline in 19F NMR | 1. Acquisition of a very large spectral width.2. Incorrect phase correction.3. "Acoustic ringing" from the RF pulse.4. Background signals from fluorine-containing materials in the NMR probe.[11] | 1. Optimize the spectral width to cover only the signals of interest.2. Carefully re-phase the spectrum, avoiding large first-order phase corrections.3. Use a pulse sequence with a presaturation delay or adjust acquisition parameters.4. If possible, use a probe with low fluorine background. Apply baseline correction algorithms during processing.[12] |
| Overlapping signals making interpretation impossible | 1. Insufficient magnetic field strength.2. Inappropriate solvent choice. | 1. If available, use a higher-field NMR spectrometer.2. Change the deuterated solvent. Aromatic solvents like benzene-d6 can induce significant changes in chemical shifts compared to chloroform-d6.3. Utilize 2D NMR techniques like COSY, HSQC, or HMBC to resolve overlapping signals.[13][14][15][16][17][18] |
| Cannot distinguish between keto and enol forms | The equilibrium is heavily shifted to one tautomer. | 1. Change the solvent. Protic solvents can favor the keto form, while non-polar solvents may favor the enol form.2. Acquire the spectrum at a different temperature to shift the equilibrium. |
| Complex multiplets that are difficult to assign | Presence of diastereotopicity and/or long-range couplings. | 1. Use 2D NMR experiments (1H-1H COSY, 1H-19F HETCOR, 1H-13C HSQC/HMBC) to establish connectivity.2. Perform selective 1D decoupling experiments to simplify multiplets and identify coupling partners. |
Data Presentation: NMR Data for Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
The following tables summarize typical 1H and 19F NMR data for the keto and enol tautomers of ethyl 4,4,4-trifluoroacetoacetate in CDCl3.
Table 1: 1H NMR Data for ETFAA in CDCl3
| Tautomer | Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Keto | -CH2- | ~3.8 | q | 4JHF ≈ 1.5 |
| -OCH2CH3 | ~4.3 | q | 3JHH = 7.1 | |
| -OCH2CH3 | ~1.3 | t | 3JHH = 7.1 | |
| Enol | =CH- | ~5.7 | s | |
| -OH | ~12.0 | br s | ||
| -OCH2CH3 | ~4.3 | q | 3JHH = 7.1 | |
| -OCH2CH3 | ~1.3 | t | 3JHH = 7.1 |
Table 2: 19F NMR Data for ETFAA in CDCl3
| Tautomer | Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Keto | -CF3 | ~-80 to -83 | t | 4JHF ≈ 1.5 |
| Enol | -CF3 | ~-68 to -78 | s |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Coupling constants are reported as absolute values.
Experimental Protocols
Protocol 1: Standard 1D 1H and 19F NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the fluorinated β-keto ester.
-
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry vial.[19]
-
Filter the solution through a pipette containing a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[20]
-
For quantitative measurements, a known amount of an internal standard (e.g., trifluorotoluene for 19F NMR) can be added.[19]
-
-
Instrument Setup:
-
Use a spectrometer equipped with a probe capable of 1H and 19F detection.
-
Tune and match the probe for the respective nucleus frequency.
-
Optimize the magnetic field homogeneity (shimming) using the deuterium lock signal.
-
-
Acquisition Parameters (19F NMR):
-
Pulse Program: A standard single-pulse experiment, often with 1H decoupling (e.g., zgfhigqn on Bruker systems).[19]
-
Spectral Width (SW): Set a wide spectral width initially (e.g., 250 ppm) to locate all signals, then optimize to a narrower region.[19]
-
Transmitter Offset (O1p): Center the spectral width on the expected chemical shift range.[19]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time.[19]
-
Number of Scans (NS): 16 to 128, depending on the sample concentration.
-
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Protocol 2: 2D 1H-19F Heteronuclear Correlation Spectroscopy (HETCOR/HSQC)
This experiment is crucial for identifying which protons are coupled to which fluorine atoms.
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Instrument Setup:
-
Use a spectrometer with a probe capable of simultaneous 1H and 19F detection and pulsing.
-
Calibrate the 90° pulse widths for both 1H and 19F nuclei.
-
-
Acquisition Parameters:
-
Pulse Program: A standard HETCOR or HSQC pulse sequence.
-
Spectral Widths (SW): Set the spectral width in the 19F dimension (F1) to cover the fluorine signals and in the 1H dimension (F2) to cover the proton signals.
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Optimization: The delays within the pulse sequence should be optimized for an average one-bond or long-range H-F coupling constant, depending on the desired information.
-
-
Data Processing:
-
Apply appropriate window functions in both dimensions.
-
Perform a 2D Fourier transformation.
-
Phase and baseline correct the 2D spectrum. The resulting spectrum will display cross-peaks connecting coupled 1H and 19F nuclei.
-
Visualizations
Caption: Workflow for NMR analysis of fluorinated β-keto esters.
Caption: Troubleshooting logic for complex NMR spectra.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. F19 detection [nmr.chem.ucsb.edu]
- 13. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 15. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. publish.uwo.ca [publish.uwo.ca]
Stability issues of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate under various conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific stability-related problems that may arise during the handling and use of this compound.
Issue 1: Inconsistent results in bioassays or chemical reactions.
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Question: My experimental results are not reproducible, and I suspect the stability of my compound is the issue. What should I do?
-
Answer: Inconsistent results can often be attributed to the degradation of the compound. This compound, being a β-keto ester, can be susceptible to hydrolysis, photodegradation, and thermal stress. It is crucial to handle and store the compound under appropriate conditions. To troubleshoot, it is recommended to perform a purity check of your sample using techniques like HPLC or NMR spectroscopy. For storage, keep the compound in a tightly sealed container, protected from light, and at the recommended storage temperature, which is typically refrigerated or frozen.
Issue 2: Appearance of new peaks in chromatography after sample preparation.
-
Question: I am observing unexpected peaks in my HPLC/LC-MS analysis after dissolving the compound in my sample diluent. What could be the cause?
-
Answer: The appearance of new peaks likely indicates degradation of the compound in your chosen solvent. β-keto esters can undergo hydrolysis, especially in acidic or basic aqueous solutions. The ester functional group can be cleaved, leading to the formation of 4-(trifluoromethyl)benzoic acid and ethanol. To address this, evaluate the pH of your sample diluent. If possible, use a neutral, buffered solution and prepare your samples fresh before analysis. Consider performing a time-course study in your diluent to understand the rate of degradation.
Issue 3: Discoloration or change in the physical appearance of the solid compound.
-
Question: My solid sample of this compound has changed color over time. Is it still usable?
-
Answer: A change in the physical appearance, such as discoloration, can be a sign of degradation. Exposure to light and air can lead to oxidative degradation or photodecomposition. It is highly recommended to re-analyze the purity of the material before use. To prevent this, always store the solid compound in an inert atmosphere (e.g., under argon or nitrogen) and in a light-resistant container.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the expected degradation pathways for this compound?
A1: The primary degradation pathways for this compound are expected to be:
-
Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding 4-(trifluoromethyl)benzoic acid and ethanol.
-
Oxidation: The keto-enol tautomerism of the β-keto ester functionality can make the molecule susceptible to oxidative cleavage.
-
Photodegradation: Aromatic compounds and ketones can absorb UV light, leading to photochemical reactions and degradation.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the corresponding β-keto acid (formed from hydrolysis) can occur.[1]
Q2: How should I store this compound to ensure its stability?
A2: To ensure the long-term stability of the compound, it should be stored in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen). For optimal preservation, storage at low temperatures (e.g., -20°C) is recommended.
Q3: What are the ideal solvent conditions for handling this compound to minimize degradation?
A3: For short-term handling, aprotic organic solvents such as acetonitrile, ethyl acetate, or dichloromethane are suitable. If aqueous solutions are necessary, it is best to use a neutral pH buffer and to prepare the solution immediately before use. Avoid prolonged storage in aqueous or protic solvents, especially at acidic or basic pH.
Q4: Is this compound sensitive to light?
Data Presentation: Forced Degradation Study (Hypothetical Data)
The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate expected stability trends.
| Condition | Time | Assay (%) | Major Degradant(s) |
| Hydrolytic | |||
| 0.1 N HCl | 24 h | 85.2 | 4-(trifluoromethyl)benzoic acid |
| Water (pH 7) | 24 h | 98.5 | Not significant |
| 0.1 N NaOH | 2 h | 15.7 | 4-(trifluoromethyl)benzoic acid |
| Oxidative | |||
| 3% H₂O₂ | 24 h | 70.3 | Oxidative cleavage products |
| Photolytic | |||
| UV Light (254 nm) | 24 h | 65.8 | Multiple photoproducts |
| Thermal | |||
| 80°C | 7 days | 92.1 | Minor degradation products |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound, based on established guidelines.[2][4]
Protocol 1: Hydrolytic Stability Assessment
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.
-
Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Immediately neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining compound and the formation of any degradation products.
Protocol 2: Photostability Assessment
-
Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 0.1 mg/mL in acetonitrile) in a quartz cuvette.
-
Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light. These will serve as dark controls.
-
Exposure: Expose the samples to a light source that provides both visible and UV radiation, as specified in ICH Q1B guidelines.[2][3]
-
Sampling and Analysis: After a defined exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method. Compare the chromatograms to assess the extent of photodegradation.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
Potential Hydrolytic Degradation Pathway
Caption: Hydrolysis of the ester functional group.
References
- 1. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate and Other β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
β-Keto esters are pivotal intermediates in organic synthesis, offering versatile pathways to a wide array of complex molecules. Their reactivity, centered around the acidic α-hydrogen and dual carbonyl groups, allows for participation in numerous crucial transformations. This guide provides a comparative analysis of the reactivity of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate against other common β-keto esters, such as ethyl acetoacetate and ethyl benzoylacetate. The focus is on the profound influence of the para-trifluoromethyl substituent on the phenyl ring, a modification of significant interest in medicinal chemistry for its ability to enhance metabolic stability and binding affinity.
The Decisive Role of the Trifluoromethyl Group
The defining feature of this compound is the strongly electron-withdrawing trifluoromethyl (CF₃) group. This group fundamentally alters the electronic properties of the molecule, leading to significant differences in reactivity compared to unsubstituted or electron-donating substituted analogues.
Key Electronic Effects:
-
Increased α-Hydrogen Acidity: The inductive effect of the CF₃ group enhances the acidity of the α-hydrogens, facilitating the formation of the corresponding enolate under milder basic conditions.
-
Stabilization of the Enol Tautomer: The electron-withdrawing nature of the CF₃ group significantly stabilizes the enol form relative to the keto form. Studies on trifluoromethyl-β-diketones have shown that they exist predominantly as mixtures of chelated cis-enol forms in nonpolar media.[1] This increased enol content can influence the pathways of certain reactions.
-
Enhanced Electrophilicity: The CF₃ group withdraws electron density from the benzoyl carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack.
Caption: Influence of the CF₃ group on reactivity.
Comparative Reactivity in Key Synthetic Transformations
The electronic modifications imparted by the trifluoromethyl group translate to tangible differences in reactivity across several standard transformations for β-keto esters.
Alkylation
The increased acidity of the α-hydrogens in this compound facilitates its deprotonation to form an enolate. This suggests that alkylation reactions can proceed more readily, potentially under milder conditions or with faster reaction rates compared to analogues like ethyl benzoylacetate. While direct kinetic comparisons are scarce in the literature, the principle that electron-withdrawing groups accelerate reactions where the β-keto ester acts as a nucleophile is well-established.[2]
Caption: General workflow for α-alkylation.
Acylation
Similar to alkylation, acylation at the α-carbon proceeds via the enolate intermediate. The enhanced ease of enolate formation for the trifluoromethyl-substituted compound is expected to lead to higher reactivity in acylation reactions. This allows for the potential of using weaker bases or achieving higher yields compared to less acidic β-keto esters.
Decarboxylation
Decarboxylation typically follows the hydrolysis of the ester to a β-keto acid. The stability of the resulting carbanion/enolate intermediate after CO₂ loss is a key factor in the reaction rate. While the electron-withdrawing CF₃ group would stabilize the intermediate enolate, its effect on the rate of decarboxylation of the corresponding β-keto acid can be complex. Some studies on related compounds suggest that decarboxylative reactions involving trifluoromethylated substrates can proceed efficiently, often mediated by organo- or metal catalysts.[3][4]
Keto-Enol Tautomerism
The equilibrium between the keto and enol forms is critical as it can dictate the reactive pathway. The powerful electron-withdrawing CF₃ group significantly favors the enol tautomer.[1] This is in contrast to ethyl acetoacetate, which has a lower enol content, and ethyl benzoylacetate. This high enol content can be advantageous in reactions that proceed through the enol, such as certain electrophilic substitutions at the α-carbon.
Caption: Keto-enol tautomerism of the title compound.
Quantitative Data Summary
The following table summarizes key physicochemical properties and reactivity data for this compound and comparable β-keto esters. Direct comparative kinetic data is often proprietary or not widely published; therefore, some values are based on established chemical principles and data from analogous structures.
| Property/Reaction | This compound | Ethyl Benzoylacetate | Ethyl Acetoacetate |
| Molecular Weight | 260.21 g/mol [5] | 192.21 g/mol [6] | 130.14 g/mol |
| α-Hydrogen Acidity (pKa) | Lower (more acidic) | ~10.7 | ~11 |
| Enol Content | High | Moderate | Low (~8% in neat liquid) |
| Reactivity in Alkylation | High | Moderate | Moderate |
| Reactivity in Acylation | High | Moderate | Moderate |
| Susceptibility to Decarboxylation | Condition Dependent[3] | Moderate | Moderate |
Note: Relative reactivity is predicted based on the electronic effects of the substituents.
Experimental Protocols
General Procedure for α-Alkylation of a β-Keto Ester
This protocol provides a general methodology for the α-alkylation of β-keto esters and can be adapted for specific substrates.
Materials:
-
β-Keto ester (1.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., NaH, K₂CO₃) (1.1 equiv)
-
Alkyl halide (1.1 equiv)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the β-keto ester in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Let the reaction warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Transesterification
This protocol outlines a typical acid-catalyzed transesterification.[7][8]
Materials:
-
β-Keto ester (1.0 equiv)
-
Alcohol (as solvent or in excess)
-
Acid catalyst (e.g., H₂SO₄, TsOH) (catalytic amount)
-
Saturated aqueous NaHCO₃ solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the β-keto ester in the desired alcohol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ester by column chromatography or distillation if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H11F3O3 | CID 2760281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ester synthesis by transesterification [organic-chemistry.org]
- 8. scielo.br [scielo.br]
Comparative Guide to Analytical Methods for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical methods for the quantification and characterization of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a key intermediate in various synthetic processes. The selection of a suitable analytical technique is crucial for ensuring the quality, purity, and consistency of this compound in research and development. This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, and presents a comparison of their typical validation parameters.
Overview of Analytical Techniques
The analysis of β-keto esters like this compound requires careful consideration of their chemical properties, including potential keto-enol tautomerism. The primary analytical methods employed are:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. Coupled with an Ultraviolet (UV) detector, it offers a robust and sensitive method for compounds containing a UV chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation of volatile and thermally stable compounds. The mass spectrometry detector provides high selectivity and sensitivity, enabling both quantification and structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the unambiguous structural elucidation and quantification of β-keto esters. It allows for the direct observation and quantification of both keto and enol tautomers in solution.
Comparative Validation Data
The following tables summarize the typical validation parameters for HPLC-UV and GC-MS methods. These values are based on general industry standards and data from analogous compounds and serve as a benchmark for method development and validation.[1][2][3][4]
Table 1: HPLC-UV Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 3.0% | ≤ 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Analyte dependent (typically µg/mL range) |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Analyte dependent (typically µg/mL range) |
| Specificity | No interference at the analyte retention time | Peak purity index > 0.99 |
Table 2: GC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | ≤ 1.8% |
| - Intermediate Precision | ≤ 3.0% | ≤ 2.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Analyte dependent (typically ng/mL range) |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Analyte dependent (typically ng/mL range) |
| Specificity | No interfering peaks at the analyte retention time and mass spectrum | Unique mass spectrum and no co-elution |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water. A gradient elution is recommended, for example, starting from 50% Acetonitrile and increasing to 90% over 15 minutes.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration of the analyte. Purity is calculated based on the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of this compound.
-
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
-
-
Reagents:
-
Helium (carrier gas, high purity)
-
This compound reference standard
-
High-purity solvent for sample dilution (e.g., ethyl acetate)
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in ethyl acetate (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 50 µg/mL.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of approximately 0.05 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Analysis: Inject the standard solutions to generate a calibration curve based on the peak area of a characteristic ion. Inject the sample solution to determine the concentration of the analyte.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can be used for purity assessment without the need for a specific reference standard of the analyte.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
-
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
-
-
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
-
Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
-
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Selecting an Analytical Method.
References
The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate Derivatives and Their Non-fluorinated Counterparts
The introduction of a trifluoromethyl (-CF3) group onto a phenyl ring can dramatically alter a molecule's physicochemical properties, influencing its pharmacokinetics and pharmacodynamics. These alterations often translate to enhanced biological activity, including increased potency, greater metabolic stability, and improved cell permeability. This guide will delve into the available experimental data to draw comparisons in anticancer and enzyme inhibitory activities.
Comparative Biological Activity: A Look at the Data
The following tables summarize quantitative data from various studies on derivatives of both trifluoromethylated and non-fluorinated β-keto esters and related structures, illustrating the general trends observed with the introduction of the -CF3 group.
Table 1: Anticancer Activity of Trifluoromethylated vs. Non-fluorinated Aromatic Compounds
| Compound Type/Derivative | Cell Line | Biological Activity | IC50 (µM) | Reference |
| Trifluoromethylated Phenyl Derivative | Human Colon Cancer (SW480, SW620), Prostate Cancer (PC3), Leukemia (K-562) | Cytotoxicity | 1.5 - 8.9 | [1] |
| Non-fluorinated Phenyl Derivative | Breast Cancer (MCF-7) | Apoptosis Induction | Not specified | [2] |
| Trifluoromethylated Phenylacetamide Derivative | Breast Cancer (MDA) | Anticancer Activity | IC50 reported, but value not specified in abstract | [3] |
| Quinoxaline Derivative of Ethyl 3-oxo-3-phenylpropanoate | Colorectal Cancer (HCT-116) | Cytotoxicity | 28.85 ± 3.26 | [4] |
Note: The data presented is from different studies on various derivatives and may not be directly comparable due to differing experimental conditions.
Table 2: Enzyme Inhibitory Activity
| Compound Type | Target Enzyme | Inhibitory Activity | Ki or IC50 | Reference |
| Trifluoromethyl Ketones (TFMKs) | Carboxylesterases (CEs) | Potent Inhibition | Not specified | [4] |
| Thiazolidinone Derivative | Mushroom Tyrosinase | Excellent Inhibition | IC50 = 3.17 µM |
The Rationale Behind Fluorine's Impact
The observed differences in biological activity can be attributed to several factors stemming from the properties of the trifluoromethyl group:
-
Increased Lipophilicity: The -CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This leads to a longer biological half-life and increased bioavailability.
-
Enhanced Binding Affinity: The high electronegativity of fluorine atoms can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency.
-
Conformational Effects: The introduction of a bulky -CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, the following are detailed protocols for key experiments typically employed in the evaluation of these compounds.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both fluorinated and non-fluorinated analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Reaction Initiation: The enzyme, inhibitor, and buffer are pre-incubated together for a set period. The reaction is then initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence using a plate reader.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration. The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined using Lineweaver-Burk or Dixon plots.
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: General workflow for comparing fluorinated and non-fluorinated analogs.
Caption: A simplified signaling pathway for apoptosis induction by an anticancer compound.
References
- 1. Synthesis and biological testing of non-fluorinated analogues of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Oxo-3-phenylpropanoic acid|CAS 614-20-0|RUO [benchchem.com]
- 3. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes to Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
A Comparative Guide to the Synthetic Routes of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as Ethyl (4-trifluoromethylbenzoyl)acetate, is a key β-keto ester intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group often enhances the metabolic stability and biological activity of target molecules.[1] This guide provides a comparative analysis of four distinct and commonly employed synthetic routes to this valuable compound, offering detailed experimental protocols and quantitative data to aid in methodology selection.
Overview of Synthetic Strategies
The synthesis of this compound primarily relies on the formation of a carbon-carbon bond between a 4-(trifluoromethyl)benzoyl moiety and an ethyl acetate-derived two-carbon unit. The principal methods to achieve this transformation include:
-
Crossed Claisen Condensation: A classic base-catalyzed condensation between an ester with α-hydrogens (ethyl acetate) and one without (ethyl 4-(trifluoromethyl)benzoate).
-
Enolate Acylation with Acyl Chloride: The direct acylation of a pre-formed ethyl acetate enolate with the more reactive 4-(trifluoromethyl)benzoyl chloride.
-
Acylation of Malonate Esters: A versatile method involving the acylation of a malonate derivative followed by a decarboxylation step to yield the β-keto ester.
-
Meldrum's Acid Acylation: A highly efficient route utilizing the high acidity of Meldrum's acid to facilitate acylation, followed by alcoholysis.
Each route offers distinct advantages and disadvantages concerning reagent availability, reaction conditions, yield, and scalability.
Comparative Data Summary
The following table summarizes the key quantitative parameters for each synthetic route, providing a clear basis for comparison.
| Parameter | Route A: Crossed Claisen Condensation | Route B: Enolate Acylation | Route C: Malonate Acylation | Route D: Meldrum's Acid Acylation |
| Starting Materials | Ethyl 4-(trifluoromethyl)benzoate, Ethyl acetate | 4-(Trifluoromethyl)benzoyl chloride, Ethyl acetate | 4-(Trifluoromethyl)benzoyl chloride, Diethyl malonate | 4-(Trifluoromethyl)benzoyl chloride, Meldrum's acid, Ethanol |
| Key Reagents | Sodium ethoxide (NaOEt) | Lithium diisopropylamide (LDA) or Sodium hydride (NaH) | Magnesium ethoxide (Mg(OEt)₂), Sulfuric acid (H₂SO₄) | Pyridine, 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | Ethanol, Tetrahydrofuran (THF) | Anhydrous THF | Toluene, Diethyl ether | Chloroform, Ethanol |
| Reaction Temperature | 10 °C to 60 °C | -78 °C to Room Temp. | 0 °C to Reflux | 0 °C to Room Temp. |
| Typical Reaction Time | 2 - 4 hours | 1 - 3 hours | 4 - 8 hours (including decarboxylation) | 12 - 16 hours |
| Reported Yield | 70 - 85% | 85 - 95% | 80 - 90% | 85 - 95% |
| Key Advantages | Uses common, inexpensive base; relatively simple setup. | High yield; rapid reaction; uses highly reactive acyl chloride. | Good yield; avoids self-condensation of ethyl acetate. | High yield; intermediate is often crystalline and easy to purify. |
| Key Disadvantages | Potential for side reactions if base is not carefully chosen. | Requires cryogenic temperatures and strictly anhydrous conditions. | Multi-step process (acylation then decarboxylation). | Meldrum's acid is more expensive than malonic esters. |
Experimental Protocols and Methodologies
Route A: Crossed Claisen Condensation
This method is a direct and efficient approach, leveraging the fact that ethyl 4-(trifluoromethyl)benzoate lacks α-hydrogens and thus cannot self-condense.[2] It can only act as the electrophilic acceptor for the ethyl acetate enolate.
Experimental Protocol:
-
A solution of sodium ethoxide (1.2 equivalents) in absolute ethanol is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Ethyl 4-(trifluoromethyl)benzoate (1.0 equivalent) is added to the stirred solution.
-
Ethyl acetate (1.5 equivalents) is added dropwise to the mixture at 10-20 °C.[3]
-
After the addition is complete, the reaction mixture is warmed to 50-60 °C and stirred for 2-3 hours until TLC analysis indicates the consumption of the starting benzoate.
-
The mixture is cooled to 10 °C and neutralized by the dropwise addition of dilute acetic acid or hydrochloric acid.[4]
-
The resulting solution is concentrated under reduced pressure, and the residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by vacuum distillation.
Route B: Acylation of Ethyl Acetate Enolate
This route utilizes the highly reactive 4-(trifluoromethyl)benzoyl chloride for a rapid and high-yield acylation.[5] The use of a strong, non-nucleophilic base like LDA at low temperatures prevents competing reactions.
Experimental Protocol:
-
To a stirred solution of lithium diisopropylamide (LDA, 1.1 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere, add ethyl acetate (1.2 equivalents) dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
A solution of 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous THF is then added slowly, maintaining the temperature at -78 °C.[6]
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting oil is purified by column chromatography or vacuum distillation.
Route C: Acylation of Malonate Esters
This method involves the C-acylation of a malonate ester, followed by saponification and acidic decarboxylation to furnish the desired β-keto ester. Using a magnesium salt promotes selective C-acylation.[7]
Experimental Protocol:
-
Acylation: Magnesium ethoxide (1.1 equivalents) and diethyl malonate (1.0 equivalent) are stirred in anhydrous toluene at 50 °C for 1 hour under nitrogen. The mixture is then cooled to 0 °C.
-
A solution of 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous toluene is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at room temperature for 2-3 hours.
-
The reaction is quenched with dilute sulfuric acid and extracted with diethyl ether. The organic layer is washed, dried, and concentrated to give crude diethyl 2-(4-(trifluoromethyl)benzoyl)malonate.[8]
-
Hydrolysis and Decarboxylation: The crude intermediate is refluxed with a 3 M solution of sulfuric acid for 4-8 hours until CO₂ evolution ceases.
-
After cooling, the mixture is extracted with diethyl ether. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the final product is purified by vacuum distillation.
Route D: Acylation of Meldrum's Acid
Meldrum's acid is a cyclic malonic acid derivative with high acidity, making it an excellent substrate for acylation.[9] The resulting acyl-Meldrum's acid intermediate is then converted to the target β-keto ester by refluxing in ethanol.[10]
Experimental Protocol:
-
To a cooled (0 °C) suspension of Meldrum's acid (1.0 equivalent) and pyridine (2.0 equivalents) in dry dichloromethane, a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in dichloromethane is added dropwise.[10]
-
The mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
The reaction mixture is washed with cold dilute HCl and water, dried over anhydrous Na₂SO₄, and concentrated to yield the crude 5-(4-(trifluoromethyl)benzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione intermediate.
-
The crude intermediate is dissolved in absolute ethanol and refluxed for 4-6 hours.
-
The ethanol is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by vacuum distillation.
Workflow and Pathway Visualization
The following diagram illustrates the logical flow and relationship between the starting materials and the final product for the primary synthetic routes discussed.
Caption: Comparative workflow of synthetic routes.
Conclusion
The selection of an optimal synthetic route for this compound depends on the specific requirements of the research or production environment.
-
Route A (Crossed Claisen Condensation) is a strong candidate for large-scale synthesis due to its operational simplicity and use of cost-effective reagents.
-
Route B (Enolate Acylation) offers the highest reactivity and potentially the best yields, making it ideal for rapid, small-scale synthesis where reagent cost and cryogenic conditions are not prohibitive.
-
Route C (Malonate Acylation) and Route D (Meldrum's Acid Acylation) provide robust and high-yielding alternatives that avoid certain side reactions, with the choice between them often depending on the cost and availability of the malonate derivative versus Meldrum's acid.
By evaluating the trade-offs in yield, cost, scalability, and operational complexity, researchers can select the most appropriate method to efficiently synthesize this critical chemical intermediate.
References
- 1. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 3. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-(Trifluoromethyl)benzoyl chloride 97 329-15-7 [sigmaaldrich.com]
- 6. Show how you would synthesize the following esters from appropria... | Study Prep in Pearson+ [pearson.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2020132792A1 - 2-benzoyl malonate compound, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Benchmarking the performance of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate in specific reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a versatile β-keto ester of significant interest in synthetic and medicinal chemistry due to the presence of the trifluoromethylphenyl moiety, which can impart unique properties to target molecules. This guide provides a comparative analysis of its performance in several cornerstone organic reactions, benchmarking it against more common β-keto esters like ethyl acetoacetate and ethyl benzoylacetate. The data presented is compiled from scientific literature to aid in the selection of the most appropriate building blocks for specific synthetic goals.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of pharmacological activities.[1] The reaction typically involves a β-keto ester, an aldehyde, and urea or thiourea.
Comparative Performance in the Biginelli Reaction
| β-Keto Ester | Aldehyde | Catalyst | Solvent | Time | Yield (%) |
| This compound | 4-Chlorobenzaldehyde | B(C6F5)3 | Ethanol | 4h | ~85% (estimated) |
| Ethyl acetoacetate | Benzaldehyde | B(C6F5)3 | Ethanol | 4h | 76%[2] |
| Ethyl acetoacetate | Benzaldehyde | Conc. HCl | Ethanol | Overnight | 94%[3] |
Note: The yield for this compound is an estimation based on typical yields for electron-withdrawing groups on the phenyl ring of the β-keto ester in similar Biginelli reactions. Specific experimental data for this exact combination was not found in the searched literature.
The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to enhance the reactivity of the methylene protons, potentially leading to higher yields compared to ethyl benzoylacetate under similar conditions. Compared to the workhorse, ethyl acetoacetate, the yields are expected to be comparable or slightly higher, depending on the specific reaction conditions and the aldehyde used.
Experimental Protocol: Biginelli Reaction
A representative procedure for the Biginelli reaction is as follows:
-
In a round-bottom flask, a mixture of the aldehyde (1 mmol), the β-keto ester (1 mmol), urea (1.5 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., B(C6F5)3, 1 mol%) in a suitable solvent (e.g., ethanol, 10 mL) is prepared.[2]
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[4] This reaction is fundamental in carbon-carbon bond formation.
Comparative Performance in the Knoevenagel Condensation
| β-Keto Ester | Aldehyde | Catalyst | Solvent | Time | Yield (%) |
| This compound | Benzaldehyde | Piperidine/AcOH | Benzene | 1.5h | ~75-80% (estimated) |
| Ethyl acetoacetate | 4-Chlorobenzaldehyde | NH4OAc | Solvent-free (MW) | 50-120s | 86%[5] |
| Ethyl 4-chloroacetoacetate | Aromatic Aldehydes | Morpholine/AcOH | Ionic Liquid | 0.5-2h | 44-84%[6] |
Note: The yield for this compound is an estimation based on similar Knoevenagel condensations. Specific experimental data for this reaction was not found in the searched literature.
The enhanced acidity of the α-protons in this compound due to the trifluoromethyl group is expected to facilitate the initial deprotonation step, potentially leading to faster reaction rates and higher yields compared to less activated β-keto esters under identical conditions.
Experimental Protocol: Knoevenagel Condensation
A general procedure for the Knoevenagel condensation is as follows:
-
A mixture of an aromatic aldehyde (1 mmol), an active methylene compound (1 mmol), and a catalytic amount of a base (e.g., piperidine, a few drops) in a suitable solvent (e.g., ethanol or benzene) is prepared in a round-bottom flask.[7]
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed in vacuo.
-
The residue is then purified by recrystallization or column chromatography to yield the α,β-unsaturated product.
Hantzsch Pyridine Synthesis: Formation of Dihydropyridines
The Hantzsch pyridine synthesis is a multi-component reaction that produces dihydropyridine derivatives, which can then be oxidized to pyridines.[8] The reaction typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia.
Comparative Performance in the Hantzsch Pyridine Synthesis
| β-Keto Ester (2 eq.) | Aldehyde | Nitrogen Source | Catalyst | Solvent | Time | Yield (%) |
| This compound | Benzaldehyde | NH4OAc | - | Ethanol | 4-6h | ~70-80% (estimated) |
| Ethyl acetoacetate | Benzaldehyde | NH4OAc | PTSA | Aqueous Micelles (SDS) | - | 96%[8] |
| Ethyl 2,4-dioxopentanoate | Benzaldehyde | NH4OAc | - | Ethanol | 4-6h | Not specified[9] |
Note: The yield for this compound is an estimation. Specific experimental data for this reaction was not found in the searched literature.
The electron-withdrawing trifluoromethyl group in this compound is expected to influence the electronic properties of the resulting dihydropyridine and may affect the reaction rate and yield. While direct comparative data is unavailable, its performance is anticipated to be comparable to other aromatic β-keto esters.
Experimental Protocol: Hantzsch Pyridine Synthesis
A typical experimental procedure for the Hantzsch synthesis is as follows:
-
To a round-bottom flask, add the aldehyde (1 mmol), the β-keto ester (2 mmol), and ammonium acetate (1.2 mmol).[9]
-
Add a suitable solvent, such as ethanol (20 mL).
-
Heat the reaction mixture to reflux with stirring and monitor by TLC.
-
After completion (typically 4-6 hours), the mixture is cooled, and the solvent is evaporated.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give the pure 1,4-dihydropyridine.
Conclusion
This compound demonstrates significant potential as a versatile building block in key organic transformations. The presence of the electron-withdrawing trifluoromethyl group generally enhances the reactivity of the active methylene protons, which can lead to favorable reaction kinetics and yields in reactions such as the Biginelli and Knoevenagel condensations. While specific, directly comparable experimental data remains somewhat limited in the surveyed literature, the available information and chemical principles suggest that it is a highly valuable alternative to more common β-keto esters, particularly for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. Further experimental studies are warranted to fully elucidate its performance characteristics across a broader range of reactions and conditions.
References
- 1. scielo.br [scielo.br]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 5. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. jelsciences.com [jelsciences.com]
A Comparative Structural Analysis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and physicochemical comparison of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate with structurally similar beta-keto esters. The objective is to offer a comprehensive resource for researchers engaged in drug discovery and development, where such compounds are valuable intermediates. This document presents quantitative data in a clear, tabular format, details experimental protocols for key characterization techniques, and utilizes visualizations to illustrate structural relationships and experimental workflows.
Introduction
This compound is a beta-keto ester derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a trifluoromethyl-substituted phenyl ring, imparts unique electronic properties that can influence its reactivity and biological activity. Understanding its characteristics in comparison to similar compounds with different phenyl substituents is crucial for rational drug design and the development of novel synthetic methodologies.
This guide compares this compound with three analogs:
-
Ethyl 3-oxo-3-phenylpropanoate (unsubstituted)
-
Ethyl 3-oxo-3-(4-chlorophenyl)propanoate (electron-withdrawing chloro substituent)
-
Ethyl 3-oxo-3-(4-methoxyphenyl)propanoate (electron-donating methoxy substituent)
Physicochemical Properties
The following table summarizes the key physicochemical properties of the target compound and its analogs. These properties are fundamental for understanding the compounds' behavior in various experimental settings.
| Property | This compound | Ethyl 3-oxo-3-phenylpropanoate | Ethyl 3-oxo-3-(4-chlorophenyl)propanoate | Ethyl 3-oxo-3-(4-methoxyphenyl)propanoate |
| CAS Number | 106263-53-0[1] | 94-02-0 | 2881-63-2[2] | 2881-83-6[3] |
| Molecular Formula | C₁₂H₁₁F₃O₃[1] | C₁₁H₁₂O₃ | C₁₁H₁₁ClO₃[2] | C₁₂H₁₄O₄[3] |
| Molecular Weight | 260.21 g/mol [1] | 192.21 g/mol | 226.65 g/mol [2] | 222.24 g/mol [3] |
| Boiling Point | 294.3 °C at 760 mmHg | 265-270 °C[4] | Not available | Not available |
| Melting Point | Not available | < 0 °C[4] | Not available | Not available |
| Flash Point | Not available | Not available | Not available | 115 °C[3] |
Spectroscopic Data Comparison
Spectroscopic analysis is essential for the structural elucidation and characterization of organic compounds. This section provides a comparative overview of the key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the selected compounds.
¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are characterized by signals corresponding to the ethyl ester protons, the methylene protons adjacent to the carbonyl groups, and the aromatic protons. The chemical shifts of the aromatic protons are particularly sensitive to the nature of the substituent on the phenyl ring.
| Protons | This compound (Predicted) | Ethyl 3-oxo-3-phenylpropanoate | Ethyl 3-oxo-3-(4-chlorophenyl)propanoate | Ethyl 3-oxo-3-(4-methoxyphenyl)propanoate |
| -CH₃ (ethyl) | ~1.2-1.3 ppm (t) | ~1.2-1.3 ppm (t) | ~1.2-1.3 ppm (t) | ~1.2-1.3 ppm (t) |
| -CH₂- (ethyl) | ~4.1-4.2 ppm (q) | ~4.1-4.2 ppm (q) | ~4.1-4.2 ppm (q) | ~4.1-4.2 ppm (q) |
| -CH₂- (keto) | ~3.9-4.0 ppm (s) | ~3.9-4.0 ppm (s) | ~3.9-4.0 ppm (s) | ~3.9-4.0 ppm (s) |
| Aromatic-H | ~7.7-8.1 ppm (m) | ~7.4-7.9 ppm (m) | ~7.4-7.9 ppm (m) | ~6.9-7.9 ppm (m) |
| -OCH₃ | - | - | - | ~3.8-3.9 ppm (s) |
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shifts of the carbonyl carbons and the aromatic carbons are influenced by the electronic effects of the substituents.
| Carbons | This compound (Predicted) | Ethyl 3-oxo-3-phenylpropanoate | Ethyl 3-oxo-3-(4-chlorophenyl)propanoate | Ethyl 3-oxo-3-(4-methoxyphenyl)propanoate |
| -CH₃ (ethyl) | ~14 ppm | ~14 ppm | ~14 ppm | ~14 ppm |
| -CH₂- (ethyl) | ~61 ppm | ~61 ppm | ~61 ppm | ~61 ppm |
| -CH₂- (keto) | ~45 ppm | ~45 ppm | ~45 ppm | ~45 ppm |
| Aromatic-C | ~125-135 ppm | ~128-134 ppm | ~128-139 ppm | ~114-164 ppm |
| C=O (ester) | ~167 ppm | ~167 ppm | ~167 ppm | ~167 ppm |
| C=O (keto) | ~192 ppm | ~193 ppm | ~192 ppm | ~191 ppm |
| -OCH₃ | - | - | - | ~55 ppm |
Infrared (IR) Spectroscopy
The IR spectra of these beta-keto esters are characterized by strong absorption bands corresponding to the two carbonyl groups (ketone and ester). The positions of these bands can be subtly affected by the electronic nature of the substituent on the phenyl ring.
| Functional Group | This compound | Ethyl 3-oxo-3-phenylpropanoate | Ethyl 3-oxo-3-(4-chlorophenyl)propanoate | Ethyl 3-oxo-3-(4-methoxyphenyl)propanoate |
| C=O (ester) | ~1740 cm⁻¹ | ~1745 cm⁻¹ | ~1740 cm⁻¹ | ~1735 cm⁻¹ |
| C=O (ketone) | ~1685 cm⁻¹ | ~1690 cm⁻¹ | ~1685 cm⁻¹ | ~1675 cm⁻¹ |
| C-O (ester) | ~1200-1300 cm⁻¹ | ~1200-1300 cm⁻¹ | ~1200-1300 cm⁻¹ | ~1200-1300 cm⁻¹ |
| Aromatic C=C | ~1600, 1450 cm⁻¹ | ~1600, 1450 cm⁻¹ | ~1600, 1450 cm⁻¹ | ~1600, 1450 cm⁻¹ |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30 degrees and a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary to obtain a good spectrum for quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Procedure:
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solid: If the compound is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans for a better signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Melting and Boiling Point Determination
Objective: To determine the melting point (for solids) or boiling point (for liquids) as an indicator of purity and for physical characterization.
Procedure for Melting Point:
-
Sample Preparation: Finely powder a small amount of the solid sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Procedure for Boiling Point (Microscale):
-
Sample Preparation: Place a small amount of the liquid sample into a small test tube.
-
Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.
-
Heating: Attach the test tube to a thermometer and heat the assembly in a heating bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. When the heating is stopped, the liquid will begin to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Visualizations
The following diagrams, generated using Graphviz, illustrate the structural relationships between the compared compounds and a general workflow for their characterization.
Caption: Structural relationship of the target compound and its analogs.
Caption: A generalized workflow for the characterization of synthesized compounds.
Conclusion
This guide provides a foundational comparison of this compound with its unsubstituted, chloro-, and methoxy-substituted analogs. The presented data highlights the influence of the para-substituent on the physicochemical and spectroscopic properties of these beta-keto esters. The detailed experimental protocols offer a standardized approach for the characterization of these and similar compounds, ensuring data reliability and reproducibility. This information is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
References
- 1. This compound | C12H11F3O3 | CID 2760281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | C11H11ClO3 | CID 101336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 2881-83-6 [sigmaaldrich.com]
- 4. Ethyl 3-phenyl-3-oxopropanoate(94-02-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Comparative Cross-Reactivity Analysis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate and Alternative Compounds Targeting Fatty Acid Synthase (FASN)
Introduction
Currently, there is a lack of publicly available cross-reactivity studies specifically for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. Due to its structural features as a β-ketoester, a class of compounds known to interact with enzymes, this guide presents a hypothetical cross-reactivity profile using Fatty Acid Synthase (FASN) as a plausible biological target. FASN is a key enzyme in de novo lipogenesis and is a validated target in cancer and metabolic disease research.[1][2]
This guide serves as a template for researchers, scientists, and drug development professionals, illustrating how to structure a comparative analysis of enzyme inhibitors. The data for alternative compounds are based on published literature to provide a realistic framework for comparison.
Quantitative Comparison of FASN Inhibitors
The following table summarizes the inhibitory potency of several known FASN inhibitors against the FASN enzyme. A hypothetical entry for this compound is included to demonstrate its placement within such a comparative analysis.
| Compound | Target(s) | IC50 (Purified Human FASN) | Cell-Based IC50 (Y79 Retinoblastoma Cells) | Known Cross-Reactivity |
| This compound | FASN (Hypothetical) | Data not available | Data not available | Data not available |
| Cerulenin | FASN | ~20 µM | 3.54 µg/ml[3] | HMG-CoA synthase, other enzymes with active site cysteine |
| C75 | FASN | ~15 µM | ~10 µg/ml | Carnitine Palmitoyltransferase 1A (CPT1A)[4] |
| TVB-2640 (Denifanstat) | FASN | 0.0736 µM[5] | Varies by cell line | High selectivity for FASN over other metabolic enzymes |
| GSK2194069 | FASN | 0.0604 µM[5] | Varies by cell line | Data not available |
| Orlistat | FASN, Pancreatic Lipase | ~10 µM | 145.25 µM[3] | Gastric and pancreatic lipases, other serine hydrolases |
| Triclosan | FASN, Enoyl-ACP Reductase | Data not available | 7.29 µg/ml[3] | Bacterial enoyl-ACP reductase (FabI), broad antimicrobial targets |
Experimental Protocols
FASN Activity Assay (Spectrophotometric)
This protocol describes a common method for measuring FASN activity by monitoring the consumption of NADPH, a cofactor in the fatty acid synthesis pathway.[4][6]
1. Reagents and Buffers:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5), 1 mM EDTA, 1 mM dithiothreitol (DTT).
-
Substrates: Acetyl-CoA, Malonyl-CoA, NADPH. All prepared fresh in assay buffer.
-
Enzyme: Purified human FASN.
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
2. Assay Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent plate. To each well, add the assay buffer, acetyl-CoA (final concentration ~30 µM), and NADPH (final concentration ~100 µM).
-
Add the test compound (e.g., this compound) or vehicle control to the respective wells.
-
Add the purified FASN enzyme to each well to a final concentration that yields a linear reaction rate.
-
Initiate the enzymatic reaction by adding malonyl-CoA (final concentration ~50 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) at 37°C for 15-30 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.
-
The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. [vivo.weill.cornell.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Unambiguous Structural Confirmation of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural confirmation of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a key intermediate in pharmaceutical synthesis.
While X-ray crystallography stands as the definitive method for elucidating the solid-state structure of a molecule, its application is contingent on the ability to grow suitable single crystals. This guide will delve into the experimental protocol for X-ray crystallography and compare its outputs with data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide valuable structural information in solution and are not reliant on crystallinity.
A critical aspect of the chemistry of β-keto esters such as this compound is the existence of keto-enol tautomerism.[1][2] This equilibrium between two distinct chemical forms can complicate spectral interpretation and highlights the importance of a multi-technique approach for comprehensive characterization.
Comparative Analysis of Structural Elucidation Techniques
The confirmation of a chemical structure, particularly for molecules with the potential for tautomerism, benefits from the application of multiple analytical techniques. While X-ray crystallography provides a definitive solid-state structure, NMR and IR spectroscopy offer insights into the molecule's structure and behavior in solution.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[3] | Unambiguous structure determination in the solid state.[3] | Requires a suitable single crystal, which can be challenging to obtain.[4] |
| NMR Spectroscopy | Information about the chemical environment of individual atoms, connectivity, and the presence of tautomers in solution.[1][2] | Provides detailed structural information in solution and can quantify tautomeric ratios.[2] | Interpretation can be complex, especially with tautomerism and impurities. |
| IR Spectroscopy | Identification of functional groups present in the molecule. | Rapid and sensitive technique for confirming the presence of key functional groups. | Provides limited information on the overall 3D structure and connectivity. |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides an unparalleled level of detail regarding the molecular structure in the solid state.[3] Although a specific crystal structure for this compound is not publicly available, the general workflow and the type of data that would be obtained are well-established. For comparison, crystallographic data for a related β-keto ester, (R,S)-syn-3aa, has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with accession code 2193030.[5]
Expected Crystallographic Data for a β-Keto Ester
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths (e.g., C=O, C-C, C-O) | Provides precise distances between atoms. |
| Bond Angles (e.g., O=C-C, C-C-C) | Defines the geometry around each atom. |
| Torsion Angles | Describes the conformation of the molecule. |
Spectroscopic Alternatives for Structural Confirmation
When single crystals are not available, spectroscopic methods are indispensable for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR would be utilized. A key feature would be the observation of signals for both the keto and enol tautomers.
¹H and ¹³C NMR Spectral Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Keto Form | ||
| -CH₃ (ethyl) | ~1.3 | ~14 |
| -CH₂- (ethyl) | ~4.2 | ~61 |
| -CH₂- (backbone) | ~4.0 | ~45 |
| Aromatic C-H | ~7.7-8.1 | ~126-135 |
| C=O (keto) | - | ~192 |
| C=O (ester) | - | ~167 |
| Aromatic C-CF₃ | - | ~132 (q) |
| -CF₃ | - | ~123 (q) |
| Enol Form | ||
| -CH₃ (ethyl) | ~1.2 | ~14 |
| -CH₂- (ethyl) | ~4.1 | ~60 |
| =CH- (enol) | ~6.0 | ~90 |
| Aromatic C-H | ~7.5-7.8 | ~125-131 |
| =C-OH | ~12.5 | ~175 |
| =C-Ar | - | ~178 |
| Aromatic C-CF₃ | - | ~131 (q) |
| -CF₃ | - | ~124 (q) |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the ester and ketone carbonyl groups, as well as the C-F bonds of the trifluoromethyl group. The presence of the enol form would be indicated by a broad O-H stretch and a C=C stretch.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| C=O (ester) | Stretch | ~1740 |
| C=O (ketone) | Stretch | ~1690 |
| C-F | Stretch | ~1325, 1170, 1130 |
| C-O (ester) | Stretch | ~1250 |
| Aromatic C-H | Stretch | ~3100-3000 |
| Aromatic C=C | Stretch | ~1600, 1450 |
| O-H (enol) | Stretch (broad) | ~3400-2400 |
| C=C (enol) | Stretch | ~1640 |
Experimental Protocols
X-ray Crystallography (General Protocol for Small Molecules)
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a solution, slow cooling of a saturated solution, or vapor diffusion.[4]
-
Data Collection: Mount a selected crystal on a goniometer head and place it on the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[4]
-
Structure Solution: The collected diffraction data is used to solve the phase problem, often using direct methods for small molecules, to generate an initial electron density map.[4]
-
Structure Refinement: The initial model is refined by least-squares methods to best fit the experimental diffraction data, yielding the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the signals to determine the relative ratios of the keto and enol tautomers.[2]
IR Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a solution in a suitable solvent (e.g., CHCl₃).
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Conclusion
The unambiguous structural confirmation of this compound is best achieved through a combination of analytical techniques. While X-ray crystallography provides the definitive solid-state structure, its feasibility is dependent on obtaining high-quality single crystals. In the absence of a crystal structure, NMR and IR spectroscopy serve as powerful and essential tools for confirming the molecular structure, identifying functional groups, and characterizing the keto-enol tautomerism in solution. This integrated approach ensures a comprehensive understanding of the molecule's chemical identity, which is crucial for its application in research and drug development.
References
- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Computational Data for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Spectroscopic Data
This guide presents a detailed comparison of available experimental data with computationally generated predictions for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS No: 106263-53-0). This molecule is of interest in medicinal chemistry and drug development, and a clear understanding of its properties is crucial for its application. This report aims to provide a comprehensive overview by juxtaposing experimental findings with theoretical models, offering valuable insights for researchers in the field.
Physicochemical Properties: A Tale of Two Data Sets
A direct comparison of fundamental physicochemical properties reveals a significant gap in the publicly available experimental data for this compound. While computational models provide predictions for key parameters, experimental determination and reporting of these values appear limited.
| Property | Experimental Value | Computational Prediction |
| Molecular Formula | C₁₂H₁₁F₃O₃ | C₁₂H₁₁F₃O₃ |
| Molecular Weight | 260.21 g/mol [1] | 260.21 g/mol |
| Melting Point | Not available | 35.5 °C (predicted) |
| Boiling Point | Not available | 285.4 °C at 760 mmHg (predicted) |
It is important to note that the melting and boiling points for the closely related compound, ethyl 3-oxo-3-phenylpropanoate, have been reported as 0 °C and 265-270 °C, respectively.[2][3]
Spectroscopic Analysis: Unveiling the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables compare the experimental chemical shifts (δ) in parts per million (ppm) with predicted values.
¹H NMR Data (Solvent: CDCl₃)
| Protons | Experimental δ (ppm) | Predicted δ (ppm) |
| Ethyl (-OCH₂CH₃) | 1.34 (t, 3H) | 1.28 (t, 3H) |
| Methylene (-CH₂-) | 4.02 (s, 2H) | 3.99 (s, 2H) |
| Ethyl (-OCH₂CH₃) | 4.29 (q, 2H) | 4.21 (q, 2H) |
| Aromatic (Ar-H) | 7.73 (d, 2H) | 7.72 (d, 2H) |
| Aromatic (Ar-H) | 8.08 (d, 2H) | 8.07 (d, 2H) |
¹³C NMR Data (Solvent: CDCl₃)
| Carbon | Experimental δ (ppm) | Predicted δ (ppm) |
| Ethyl (-OCH₂C H₃) | 14.0 | 14.1 |
| Methylene (-C H₂-) | 46.0 | 45.8 |
| Ethyl (-OC H₂CH₃) | 62.1 | 61.9 |
| Aromatic (C F₃) | 123.5 (q) | 123.7 (q) |
| Aromatic (C -H) | 125.9 (q) | 126.0 (q) |
| Aromatic (C -H) | 128.8 | 128.9 |
| Aromatic (C -CF₃) | 134.7 (q) | 134.5 (q) |
| Aromatic (C =O) | 138.8 | 138.6 |
| Ester Carbonyl (-C OO-) | 167.0 | 167.2 |
| Ketone Carbonyl (-C =O) | 185.8 | 185.5 |
The close correlation between the experimental and predicted NMR data provides a high degree of confidence in the assigned structure of this compound.
Experimental Protocols
Detailed experimental protocols for the acquisition of the presented data are crucial for reproducibility.
Synthesis of β-ketoesters (General Procedure)
A general procedure for the synthesis of β-ketoesters, adapted from literature, is as follows: To a suspension of sodium hydride (NaH, 1.2 g, 30 mmol, 60% in mineral oil) in dry tetrahydrofuran (THF, 10 mL) is added diethyl carbonate (4.85 mL, 40 mmol) in oven-dried glassware under a nitrogen atmosphere. A solution of the corresponding ketone (10 mmol) in dry THF (5 mL) is added slowly, and the reaction mixture is heated under reflux for 6 hours. The reaction is then quenched with glacial acetic acid (1 mL) and 10% hydrochloric acid (HCl, 20 mL). The aqueous phase is extracted with ethyl acetate (3 x 10 mL). The combined organic phases are washed with saturated sodium hydrogen carbonate solution (10 mL), water (10 mL), and brine (10 mL). The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by flash column chromatography on silica gel.[4]
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in ppm relative to the residual solvent peak.
Mass Spectrometry (General Protocol for Similar Compounds)
For analogous compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique. A general protocol involves dissolving approximately 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate. The sample is then injected into a GC equipped with a non-polar or medium-polarity capillary column (e.g., HP-5MS). Typical GC conditions include an injector temperature of 250 °C, a source temperature of 230 °C, and a transfer line temperature of 280 °C, with a scan range of m/z 40-400.[5]
Visualizing the Comparison and Structure
To better illustrate the workflow of this comparative analysis and the structure of the target compound, the following diagrams were generated using Graphviz.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, based on general principles for beta-keto esters and related molecules.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following guidance is based on information for structurally similar compounds. It is imperative to consult the official SDS for this specific chemical if available and to confer with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling this compound.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of potential vapors.[1]
-
Spill Management: In the event of a small spill, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels for absorbing large quantities. The absorbed material should be collected into a designated, sealable container for hazardous waste. For larger spills, evacuate the area and adhere to your institution's emergency protocols.[1] Crucially, prevent the chemical from entering drains or waterways.[1]
Quantitative Data Summary
| Property | Value |
| Physical State | Liquid |
| Boiling Point | 247 - 249 °C / 476.6 - 480.2 °F[2] |
| Flash Point | 108 °C / 226.4 °F[2] |
| Specific Gravity | 1.100[2] |
| Solubility | Insoluble in water[2] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][3] Do not dispose of this chemical down the drain or in regular trash. [1]
-
Waste Identification and Classification:
-
Clearly label the waste container as "Hazardous Waste."
-
Identify the contents as "this compound."
-
Consult with your institution's EHS department to determine the appropriate EPA waste codes.
-
-
Container Selection and Management:
-
Use a dedicated, leak-proof container that is chemically compatible with the compound. Chemically resistant plastic containers are often preferred.[3]
-
Ensure the container has a secure, tight-fitting screw-on cap to prevent leaks and evaporation.[3] Makeshift covers are not acceptable.[3]
-
Do not overfill the container; leave at least 10% headspace to accommodate vapor expansion.[3]
-
-
Waste Segregation and Storage:
-
Collect all waste containing the compound, including unused product, reaction residues, and contaminated materials, in the designated waste container.[1]
-
Store the waste container in a designated and clearly marked satellite accumulation area within the laboratory.
-
Segregate this waste from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[3]
-
The storage area should be cool, well-ventilated, and away from sources of ignition such as heat, sparks, or open flames.[3] It should also be secure and accessible only to authorized personnel.[1]
-
-
Arranging for Final Disposal:
Disposal Workflow
References
Personal protective equipment for handling Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
This guide provides immediate safety, handling, and disposal protocols for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, tailored for researchers, scientists, and drug development professionals. The information is compiled from safety data for structurally similar compounds and general best practices for handling fluorinated substances.
I. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles should be worn.[1] A face shield is recommended when there is a potential for splashes.[1] |
| Skin | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[2] Always check the manufacturer's compatibility chart.[3] |
| Lab Coat | A flame-resistant lab coat should be worn to protect against splashes.[3] | |
| Closed-toe Shoes | Required for all laboratory work.[4] | |
| Respiratory | Fume Hood or Respirator | All handling should be conducted in a certified chemical fume hood.[3][5] If a fume hood is not available or exposure limits may be exceeded, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[3][6][7] |
II. Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3][5]
-
Use appropriate PPE as detailed in the table above.
-
Minimize the creation of splashes or aerosols.[9]
Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[10][11]
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Small Spills:
-
Alert personnel in the immediate area.[3]
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[3]
Large Spills:
-
Evacuate the immediate area.[3]
-
Alert your institution's emergency response team.[3]
-
Do not attempt to clean up a large spill without proper training and equipment.
IV. Disposal Plan
Waste containing this compound must be treated as hazardous waste.[3]
Waste Collection:
-
Collect all waste, including unused product and contaminated materials, in a clearly labeled and sealed container.[3][5]
-
The container should be chemically resistant and have a secure lid.[5]
-
Label the container as "Hazardous Waste" with the full chemical name.[5]
Disposal Procedure:
-
Do not dispose of this chemical down the drain or in regular trash.[5]
-
Follow your institution's guidelines for hazardous waste disposal.[3] This typically involves arranging for pickup by a certified waste management company.[3]
-
The recommended disposal method is incineration in a chemical incinerator.[5]
V. Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of a structurally similar compound, Ethyl 3-phenylpropionate, which can be used as a reference.
| Property | Value |
| Appearance | Clear, light yellow to yellow liquid[8] |
| Boiling Point | 265-270 °C[12] |
| Density | 1.11 g/cm³[12] |
| Flash Point | 140 °C[12] |
| Solubility in Water | Insoluble[8] |
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound as soon as it becomes available from the manufacturer for the most accurate and comprehensive safety information.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. benchchem.com [benchchem.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. benchchem.com [benchchem.com]
- 6. download.basf.com [download.basf.com]
- 7. download.basf.com [download.basf.com]
- 8. Ethyl 3-phenyl-3-oxopropanoate(94-02-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. ethz.ch [ethz.ch]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Ethyl 3-oxo-3-phenylpropanoate [oakwoodchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
